Product packaging for Antibacterial agent 46(Cat. No.:)

Antibacterial agent 46

Cat. No.: B13909910
M. Wt: 432.35 g/mol
InChI Key: QFTJTWCPTIXMMW-QJVKKXMWSA-M
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Description

Antibacterial agent 46 is a useful research compound. Its molecular formula is C14H13N6NaO7S and its molecular weight is 432.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N6NaO7S B13909910 Antibacterial agent 46

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N6NaO7S

Molecular Weight

432.35 g/mol

IUPAC Name

sodium [(2S,5R)-2-[5-(6-carbamoyl-2-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C14H14N6O7S.Na/c15-11(21)8-2-1-3-9(16-8)12-17-18-13(26-12)10-5-4-7-6-19(10)14(22)20(7)27-28(23,24)25;/h1-3,7,10H,4-6H2,(H2,15,21)(H,23,24,25);/q;+1/p-1/t7-,10+;/m1./s1

InChI Key

QFTJTWCPTIXMMW-QJVKKXMWSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NC(=CC=C4)C(=O)N.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NC(=CC=C4)C(=O)N.[Na+]

Origin of Product

United States

Foundational & Exploratory

Unraveling "Antibacterial Agent 46": A Fragmented Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

The term "Antibacterial agent 46" does not refer to a single, universally recognized compound. Instead, it appears in various scientific contexts, often as a placeholder or a component within a broader study, making a comprehensive analysis of its mechanism of action challenging. Research into this term reveals its association with a patented compound, as well as its use in describing components of antibacterial coatings and primers. This report synthesizes the available information to provide a clearer picture of what "this compound" may refer to in different research and development settings.

A Patented Compound of Interest

"this compound" in Material Science

In the field of biomaterials, the term "antibacterial agent" is sometimes used more generically. For instance, studies on antibacterial coatings have explored the use of various functional molecules. One such study mentions chlorhexidine (CHX) as a commonly used antibacterial agent in the context of creating bioactive interfaces on parylene coatings.[2] While not explicitly named "this compound," this highlights the use of established antibacterial compounds in developing new materials.

Similarly, research on antibacterial primers for dental applications has incorporated silver (Ag) as a potent antibacterial agent.[3] Silver ions are known to inactivate vital bacterial enzymes and disrupt DNA replication, leading to cell death.[3] These studies demonstrate a strategy of incorporating known antibacterial agents into materials to confer antimicrobial properties.

Other Mentions in Literature

The term "this compound" also appears in studies exploring natural and synthetic compounds. For example, methyl benzoate has been identified as an antibacterial agent effective against Gram-negative bacteria.[4] Another compound, nonanal, is documented to function as an antibacterial agent by inducing changes in bacterial membrane permeability.[5] Furthermore, derivatives of 5-(4-Chlorophenyl)-7-(3,4-Dimethyl Phenyl)-2-oxo-2H-Pyrano[2,3-b]Pyridine have been synthesized and evaluated for their antibacterial activities.

These instances underscore the broad application of the term "antibacterial agent" to a wide array of chemical entities with diverse mechanisms of action.

The Challenge of a Unified Mechanism of Action

Given the fragmented and varied use of the term "this compound," it is not possible to delineate a single, core mechanism of action. The specific mechanism is entirely dependent on the chemical nature of the agent , which could range from a patented small molecule to well-established antimicrobial compounds like chlorhexidine or silver.

To provide a detailed technical guide as requested, a more specific identifier for the "this compound" of interest is required. Without this specificity, any attempt to describe its mechanism of action, quantitative data, experimental protocols, and associated signaling pathways would be speculative and lack the scientific rigor required by researchers, scientists, and drug development professionals.

References

In Vitro Antibacterial Spectrum of "Antibacterial Agent 46" (Exemplified by Ciprofloxacin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of a representative broad-spectrum antibiotic, exemplified by Ciprofloxacin. The data, protocols, and mechanistic pathways detailed herein serve as a comprehensive resource for research and development in the field of antibacterial agents.

Introduction to Antibacterial Agent 46 (Ciprofloxacin as a model)

Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It exhibits potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] This interference with critical DNA processes leads to bacterial cell death.[4]

Quantitative In Vitro Antibacterial Spectrum

The in vitro activity of an antibacterial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[5] The following tables summarize the MIC values of Ciprofloxacin against a panel of clinically relevant bacterial species. These values are indicative of the agent's potency and spectrum of activity.

Table 1: In Vitro Activity of Ciprofloxacin against Gram-Negative Bacteria

Bacterial SpeciesMIC (µg/mL) Range
Escherichia coli0.013 - 0.08[6]
Pseudomonas aeruginosa0.15[6]
Haemophilus influenzae≤ 1 (Susceptible)
Klebsiella pneumoniae≤ 1 (Susceptible)
Moraxella catarrhalis≤ 1 (Susceptible)
Proteus mirabilis≤ 1 (Susceptible)

Note: Interpretive criteria for susceptible, intermediate, and resistant categories are established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For many Enterobacteriaceae, an MIC of ≤1 µg/mL is considered susceptible to Ciprofloxacin.[7]

Table 2: In Vitro Activity of Ciprofloxacin against Gram-Positive Bacteria

Bacterial SpeciesMIC (µg/mL) Range
Staphylococcus aureus (Methicillin-susceptible)0.6[6]
Staphylococcus epidermidis≤ 1 (Susceptible)
Streptococcus pneumoniae0.12 - 2.0
Enterococcus faecalis0.25 - 2.0

Note: Ciprofloxacin is generally less effective against Gram-positive bacteria compared to newer fluoroquinolones.[1]

Detailed Experimental Protocols

The determination of MIC values is a critical component of assessing an antibacterial agent's in vitro efficacy. The following are detailed protocols for two standard methods: Broth Microdilution and Agar Dilution.[5][8]

3.1 Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibacterial agent in a liquid growth medium.[9] It is commonly performed in 96-well microtiter plates for high-throughput analysis.[10]

Experimental Steps:

  • Preparation of Antibacterial Agent Stock Solution: A stock solution of the antibacterial agent is prepared by dissolving a known weight of the compound in a suitable solvent to achieve a high concentration.

  • Preparation of Dilution Series: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate to obtain a range of concentrations.[10]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.[11] Control wells, including a growth control (no antibacterial agent) and a sterility control (no bacteria), are also included.

  • Incubation: The microtiter plate is incubated at a specified temperature (usually 35-37°C) for 16-20 hours.[5]

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) of the microorganism.[9]

3.2 Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing.[8] It involves incorporating the antibacterial agent into an agar medium, upon which the test organisms are inoculated.

Experimental Steps:

  • Preparation of Antibacterial Agent Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold serial dilutions of the antibacterial agent are prepared.[8] This is done by adding the appropriate volume of the antibacterial stock solution to molten agar before pouring the plates.[12] A control plate without any antibacterial agent is also prepared.

  • Inoculum Preparation: Bacterial inocula are prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates, with multiple strains being tested on a single plate.[8]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[8]

  • Interpretation of Results: The MIC is the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the bacteria on the agar surface.[8]

Visualizations: Workflows and Mechanisms

4.1 Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of an antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agent Prepare Antibacterial Agent Stock Solution prep_media Prepare Dilution Series (Broth/Agar) prep_agent->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Media with Bacterial Suspension prep_inoculum->inoculate prep_media->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic Ciprofloxacin_MoA cluster_bacterial_cell Bacterial Cell cluster_dna_process DNA Replication & Segregation cipro Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) cipro->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV cipro->topoisomerase_iv Inhibits dna_unwinding DNA Unwinding & Supercoiling dna_gyrase->dna_unwinding dna_damage DNA Strand Breaks dna_gyrase->dna_damage Leads to chromosome_separation Daughter Chromosome Separation topoisomerase_iv->chromosome_separation topoisomerase_iv->dna_damage Leads to cell_death Bacterial Cell Death dna_damage->cell_death

References

"Antibacterial agent 46" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 46 is a novel synthetic compound identified as a potent antibacterial agent. It belongs to the class of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives. This class of molecules is of significant interest in the field of antibacterial research due to their primary mechanism of action as β-lactamase inhibitors. By neutralizing the bacterial defense mechanism of β-lactamase enzymes, these compounds can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on this compound.

Chemical Structure and Properties

This compound is the internal designation for the compound with the chemical name (2S,5R)-7-oxo-N-((S)-pyrrolidin-3-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide .

Chemical Structure:

Chemical structure of (2S,5R)-7-oxo-N-((S)-pyrrolidin-3-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

Figure 1: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₉N₅O₇S[1]
Molecular Weight 393.38 g/mol [1]
IUPAC Name (2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[1]
CAS Number 1452461-36-7[2]

Antibacterial Properties and Mechanism of Action

Antibacterial Spectrum

While specific antibacterial activity data for this compound is not publicly available in the reviewed literature, compounds of the diazabicyclooctane (DBO) class are known to exhibit potent activity against a wide range of Gram-negative bacteria that produce serine β-lactamases.

Mechanism of Action

The primary mechanism of action for this compound and other DBO derivatives is the inhibition of bacterial β-lactamase enzymes.[3][4][5] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics such as penicillins and cephalosporins.

  • Covalent Bonding: DBOs act as serine β-lactamase inhibitors by forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[3]

  • Inhibition of Penicillin-Binding Proteins (PBPs): Some DBOs also exhibit intrinsic antibacterial activity by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[3] OP0595, a related DBO, was found to inhibit PBP2 in several Enterobacteriaceae.[3]

  • "Enhancer" Effect: Certain DBOs can act as "enhancers" for β-lactam antibiotics, potentiating their activity even in the absence of β-lactamase production.[3] This synergistic effect is thought to occur when the DBO and the β-lactam agent target different PBPs.[3]

The proposed mechanism of action is visualized in the signaling pathway diagram below.

G Mechanism of Action of Diazabicyclooctane β-Lactamase Inhibitors cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall BetaLactamase β-Lactamase Enzyme InactiveBetaLactam Inactive β-Lactam BetaLactamase->InactiveBetaLactam CovalentComplex Covalent DBO- β-Lactamase Complex BetaLactamase->CovalentComplex Lysis Bacterial Cell Lysis CellWall->Lysis Leads to BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibition BetaLactam->BetaLactamase Hydrolysis DBO This compound (DBO) DBO->PBP Direct Inhibition (Intrinsic Activity) DBO->BetaLactamase Inhibition G Synthesis Workflow of a DBO Intermediate Start (2S, 5R)-5-((benzyloxy) amino) piperidine-2-carboxylate oxalate Step1 Ammonolysis (NH₃ in MeOH) Start->Step1 Intermediate1 (2S, 5R)-5-[(benzyloxy) amino] piperidine-2-carboxamide Step1->Intermediate1 Step2 Cyclization (Fmoc-Cl, CDI, Et₂NH) Intermediate1->Step2 Product (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide Step2->Product

References

An In-depth Technical Guide on the Synthesis and Derivation of "Antibacterial Agent 46"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antibacterial agent 46," identified as a 1,6-diazabicyclo[3.2.1]octan-7-one derivative from patent WO2013030735A1, represents a class of potent β-lactamase inhibitors. These agents are crucial in combating bacterial resistance by protecting β-lactam antibiotics from degradation by bacterial β-lactamase enzymes. This guide provides a comprehensive overview of the synthesis, mechanism of action, and evaluation of "this compound" and its derivatives. While the specific experimental protocol and quantitative data for "this compound" from the cited patent are not publicly available, this document outlines the general synthetic strategies for this class of compounds, standard experimental protocols for their evaluation, and their established mechanism of action.

Introduction

The rise of antibiotic resistance is a critical global health threat. A primary mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to overcome this resistance. "this compound" belongs to the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors, which includes the clinically successful drug avibactam. This guide will delve into the technical aspects of the synthesis and evaluation of this important class of antibacterial agents.

Synthesis of 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives

While the precise synthesis protocol for "this compound" as detailed in "example 9" of patent WO2013030735A1 is not accessible in public databases, the general synthetic routes for analogous 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, such as avibactam, are well-documented. These multi-step syntheses typically involve the construction of the core bicyclic ring system followed by functional group manipulations to introduce the desired substituents.

A representative synthetic workflow is depicted below:

Synthetic Workflow A Starting Material (e.g., Hydroxypyridine derivative) B Ring Formation Reactions (e.g., Cyclization) A->B Multiple Steps C Introduction of Key Functional Groups B->C D Core Bicyclic Scaffold (Diazabicyclooctanone) C->D E Functional Group Interconversion D->E F Introduction of Side Chains E->F G Final Product (e.g., 'this compound' analog) F->G H Purification and Characterization G->H

Caption: Generalized synthetic workflow for 1,6-diazabicyclo[3.2.1]octan-7-one derivatives.

Quantitative Data Presentation

Specific quantitative data for "this compound" is not available. However, for the purpose of illustrating the expected data presentation for such a compound, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a similar diazabicyclooctane β-lactamase inhibitor in combination with a β-lactam antibiotic against various bacterial strains.

Bacterial Strainβ-Lactamase ProducedMIC of β-Lactam Antibiotic Alone (µg/mL)MIC of β-Lactam Antibiotic + Inhibitor (µg/mL)
Escherichia coli ATCC 25922None≤1≤1
Klebsiella pneumoniae (ESBL)CTX-M-15>642
Klebsiella pneumoniae (KPC)KPC-2>644
Pseudomonas aeruginosaAmpC164

Note: The data presented in this table is representative of the activity of diazabicyclooctane inhibitors and is not the actual data for "this compound".

Experimental Protocols

General Synthesis of a 1,6-Diazabicyclo[3.2.1]octan-7-one Derivative (Illustrative)

The following is a generalized, illustrative protocol for a key step in the synthesis of a diazabicyclooctane core, based on published procedures for similar molecules.

Step: Cyclization to form the bicyclic core

  • To a solution of the linear amino-piperidine precursor (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a dehydrating agent or a coupling agent (e.g., a carbodiimide).

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period (e.g., 12-24 hours), and the reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove by-products and unreacted starting materials.

  • The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired diazabicyclooctanone core.

  • The structure and purity of the product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Broth Microdilution Method

  • A two-fold serial dilution of the test compound (e.g., "this compound" alone or in combination with a β-lactam antibiotic) is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 10⁵ colony-forming units (CFU)/mL).

  • Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Mechanism of Action: β-Lactamase Inhibition

"this compound," as a 1,6-diazabicyclo[3.2.1]octan-7-one derivative, functions as a β-lactamase inhibitor. It does not typically possess significant intrinsic antibacterial activity. Instead, it acts to protect co-administered β-lactam antibiotics from enzymatic degradation by bacterial β-lactamases.

The mechanism involves the inhibitor binding to the active site of the β-lactamase enzyme. This binding can be reversible or irreversible, but it effectively prevents the enzyme from hydrolyzing the β-lactam ring of the partner antibiotic. This allows the β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal effect.

Signaling Pathway cluster_0 Bacterial Cell BL β-Lactam Antibiotic Enzyme β-Lactamase BL->Enzyme Hydrolysis (blocked by inhibitor) PBP Penicillin-Binding Proteins (PBPs) BL->PBP Binds to and inhibits BLI This compound (β-Lactamase Inhibitor) BLI->Enzyme Binds to and inhibits Inactivated_Enzyme Inactivated β-Lactamase Enzyme->Inactivated_Enzyme Degraded_BL Degraded Antibiotic Enzyme->Degraded_BL CW Cell Wall Synthesis PBP->CW Catalyzes CL Cell Lysis CW->CL Inhibition leads to

Caption: Mechanism of action of a β-lactamase inhibitor like "this compound".

Conclusion

"this compound" and its derivatives represent a promising class of compounds for combating antibiotic resistance. While specific details regarding the synthesis and quantitative activity of "this compound" remain proprietary within patent literature, this guide provides a robust framework for understanding the core scientific principles behind these molecules. The generalized synthetic strategies, standard evaluation protocols, and the well-established mechanism of action of diazabicyclooctane β-lactamase inhibitors offer valuable insights for researchers and professionals in the field of drug development. Further public disclosure of the detailed data from the originating patent would be highly beneficial for the scientific community to fully evaluate the potential of this specific agent.

Target Identification of Antibacterial Agent 46 in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the methodologies and experimental workflows for identifying the molecular target of a novel synthetic antibacterial compound, designated as "Agent 46." The strategies outlined here are based on established principles in antibacterial drug discovery and are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The initial characterization of Agent 46 involves determining its spectrum of activity and potency against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth, is a key metric.

Table 1: In Vitro Antibacterial Activity of Agent 46

Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coli ATCC 25922Gram-Negative0.5
Pseudomonas aeruginosa PAO1Gram-Negative8
Klebsiella pneumoniae ATCC 700603Gram-Negative1
Staphylococcus aureus ATCC 29213Gram-Positive0.25
Streptococcus pneumoniae ATCC 49619Gram-Positive0.125
Enterococcus faecalis ATCC 29212Gram-Positive2

Experimental Protocols for Target Identification

A multi-pronged approach is essential for robust target identification. Here, we detail three key experimental strategies: affinity-based proteomics, genetics-based resistance studies, and biochemical validation.

This method identifies the direct binding partner(s) of Agent 46 from a complex mixture of cellular proteins.

Methodology:

  • Synthesis of Affinity Probe: Synthesize a derivative of Agent 46 containing a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) suitable for immobilization on a solid support.

  • Immobilization: Covalently attach the Agent 46 derivative to activated sepharose beads (e.g., NHS-activated or epoxy-activated).

  • Preparation of Bacterial Lysate:

    • Grow the susceptible bacterial strain (e.g., S. aureus ATCC 29213) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells using mechanical disruption (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by ultracentrifugation to remove insoluble debris.

  • Affinity Pull-down:

    • Incubate the clarified lysate with the Agent 46-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with underivatized beads.

    • Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Proteomic Analysis:

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise unique protein bands that appear in the Agent 46 lane but not the control lane.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against the bacterium's protein database.

This genetic approach identifies the target by finding mutations in the gene encoding the target protein that confer resistance to Agent 46.

Methodology:

  • Selection of Resistant Mutants:

    • Grow a large culture of a susceptible bacterial strain (e.g., S. aureus ATCC 29213) to stationary phase.

    • Plate a high density of cells (e.g., 10^9 to 10^10 CFU) onto agar plates containing Agent 46 at a concentration 4-8 times the MIC.

    • Incubate the plates for 48-72 hours.

    • Isolate colonies that grow on these plates, as they represent spontaneous resistant mutants.

  • Confirmation of Resistance:

    • Re-streak the isolated colonies on antibiotic-free media.

    • Determine the MIC of Agent 46 for each putative mutant to confirm the resistant phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the wild-type parent strain.

  • Whole-Genome Sequencing (WGS):

    • Perform next-generation sequencing (NGS) on the genomic DNA of both the mutant and wild-type strains.

    • Align the sequencing reads to the reference genome of the parent strain.

  • Variant Calling and Analysis:

    • Identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not in the wild-type parent.

    • Prioritize non-synonymous mutations in coding regions that are common across independently isolated mutants. The gene(s) harboring these mutations are strong candidates for encoding the target of Agent 46.

Once a putative target is identified (e.g., a specific enzyme), its interaction with Agent 46 must be validated biochemically. Assuming the target identified is DNA Gyrase, the following assay can be used.

Methodology (DNA Gyrase Supercoiling Assay):

  • Purification of Target Enzyme: Overexpress and purify the DNA Gyrase (subunits GyrA and GyrB) from the target bacterium.

  • Assay Components:

    • Relaxed plasmid DNA (substrate)

    • Purified DNA Gyrase

    • Assay buffer (containing ATP and MgCl2)

    • Agent 46 at various concentrations.

  • Reaction Setup:

    • In a microfuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of Agent 46.

    • Initiate the reaction by adding a pre-determined amount of DNA Gyrase.

    • Incubate the reaction at the optimal temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

  • Analysis of Results:

    • Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

    • Resolve the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

    • Inhibition of the supercoiling activity by Agent 46 will be observed as a decrease in the amount of supercoiled DNA compared to the no-drug control. The concentration of Agent 46 that inhibits 50% of the enzyme's activity (IC50) can be determined.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the logical flow of the target identification process and the proposed mechanism of action for Agent 46.

experimental_workflow_ACMS cluster_prep Preparation cluster_pulldown Affinity Capture cluster_analysis Analysis start Synthesize Agent 46 Probe immobilize Immobilize Probe on Beads start->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Bacterial Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE Separation elute->sds_page lc_ms LC-MS/MS Analysis of Excised Bands sds_page->lc_ms identify Protein Identification via Database Search lc_ms->identify

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry (AC-MS).

resistance_workflow cluster_selection Mutant Generation cluster_sequencing Genomic Analysis cluster_identification Target Discovery plate Plate Bacteria on Agent 46 Agar isolate Isolate Resistant Colonies plate->isolate confirm Confirm Resistance (MIC Testing) isolate->confirm gDNA Extract Genomic DNA confirm->gDNA wgs Whole-Genome Sequencing gDNA->wgs align Align Reads to Reference Genome wgs->align snp Identify Mutations (SNPs) align->snp candidate Identify Candidate Target Gene snp->candidate

Caption: Logical workflow for resistance-based target identification.

mechanism_of_action cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Target) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork Replication Fork Progression Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->Replication_Fork Downstream_Effect DNA Damage & Cell Death Replication_Fork->Downstream_Effect Agent46 Agent 46 Inhibition Inhibition Agent46->Inhibition Inhibition->DNA_Gyrase

Caption: Proposed mechanism of action of Agent 46 targeting DNA Gyrase.

The Pharmacokinetic and Pharmacodynamic Profile of Ceftazidime-Avibactam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibacterial agents that can overcome existing resistance mechanisms is a critical area of research. Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel, non-β-lactam β-lactamase inhibitor, avibactam. This combination effectively restores the activity of ceftazidime against a broad spectrum of β-lactamase-producing bacteria, including those expressing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ceftazidime-avibactam, intended for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

The pharmacokinetic properties of ceftazidime and avibactam are well-matched for co-administration, with both compounds exhibiting similar half-lives of approximately 2-3 hours.[3][4] Both drugs are primarily eliminated through renal excretion.[3][4][5][6]

Absorption and Distribution

Ceftazidime-avibactam is administered intravenously, leading to immediate and complete bioavailability. The volume of distribution at steady state is approximately 17 L for ceftazidime and 22.2 L for avibactam.[3] Both components exhibit low plasma protein binding, with less than 10% for ceftazidime and between 5.7% and 8.2% for avibactam.[3]

Metabolism and Excretion

Neither ceftazidime nor avibactam undergoes significant metabolism in the body.[3][6][7] Both compounds are primarily excreted unchanged in the urine.[3][6][7][8][9] Approximately 80-90% of a ceftazidime dose is recovered in the urine, and about 97% of an avibactam dose is excreted via the kidneys.[6][7][8] The clearance of both drugs is highly dependent on renal function, with creatinine clearance being a key covariate influencing their elimination.[10][11]

Table 1: Summary of Key Pharmacokinetic Parameters for Ceftazidime and Avibactam in Healthy Adults

ParameterCeftazidimeAvibactamReference(s)
Administration IntravenousIntravenousGeneral Knowledge
Protein Binding < 10%5.7% - 8.2%[3]
Volume of Distribution (Vd) ~17 L~22.2 L[3]
Metabolism Not significantly metabolizedNot significantly metabolized[3][6][7]
Primary Route of Excretion RenalRenal[3][6][7][8][9]
Elimination Half-life (t½) ~2.7-3.0 hours~2.7-3.0 hours[3]
Clearance (CL) ~7 L/h~12 L/h[3]

Pharmacodynamics

The pharmacodynamic profile of ceftazidime-avibactam is characterized by the synergistic action of its two components, leading to potent bactericidal activity against a wide range of Gram-negative pathogens.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[8][12][13] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[13] Avibactam is a potent inhibitor of a broad range of serine β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D enzymes.[3][14] It protects ceftazidime from degradation by these enzymes, restoring its antibacterial activity.[3]

Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to & inhibits Avibactam Avibactam Beta_Lactamase β-Lactamase Enzyme Avibactam->Beta_Lactamase Binds to & inhibits Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Beta_Lactamase->Ceftazidime Degrades Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to MIC_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare serial dilutions of ceftazidime with fixed avibactam (4 µg/mL) in Mueller-Hinton broth Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate microdilution plates with bacterial suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

References

An In-Depth Technical Guide to Antibacterial Agent 46: A Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial agent 46 is a novel, potent inhibitor of β-lactamase enzymes, discovered and described in patent WO2013030735A1.[1] Chemically identified as (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, this compound belongs to the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors. Its primary mechanism of action involves the inactivation of bacterial β-lactamase enzymes, which are a major cause of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics against otherwise resistant bacterial strains. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and antibacterial properties of this promising agent.

Discovery and Origin

This compound was first disclosed by Wockhardt in patent application WO2013030735A1, with the specific compound being detailed in example 9.[1] The development of this agent is rooted in the ongoing effort to combat the growing threat of antibiotic resistance. The core structure, a 1,6-diazabicyclo[3.2.1]octan-7-one ring system, was designed as a stable and effective scaffold for β-lactamase inhibition. The discovery process involved the synthesis and screening of a library of derivatives of this core structure to identify compounds with optimal inhibitory activity and pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Chemical Name: (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

CAS Number: 1426572-51-1

Molecular Formula: C₁₂H₁₉N₄O₆S

Molecular Weight: 363.37 g/mol

The structure features a bicyclic core with a urea moiety, a sulfate group, and a carboxamide side chain linked to a piperidine ring. The sulfate group is crucial for its mechanism of action, mimicking the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by serine β-lactamases.

Mechanism of Action

This compound functions as a covalent inhibitor of serine β-lactamases. The proposed mechanism involves the following steps:

  • Non-covalent Binding: The agent initially binds to the active site of the β-lactamase enzyme.

  • Acylation: The serine residue in the active site of the enzyme attacks the carbonyl group of the diazabicyclooctanone ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Enzyme Inactivation: This covalent modification effectively inactivates the β-lactamase, preventing it from hydrolyzing and inactivating β-lactam antibiotics.

This mechanism allows this compound to protect β-lactam antibiotics from degradation, thereby restoring their antibacterial activity.

Experimental Protocols

Synthesis of this compound

The synthesis of (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is detailed in patent WO2013030735A1. A general synthetic scheme is outlined below. Please refer to the patent for specific reaction conditions and reagent quantities.

Diagram of the General Synthetic Workflow

G A Protected (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid B Coupling with protected 4-aminopiperidine A->B C Deprotection of the piperidine nitrogen B->C D Sulfation of the hydroxyl group C->D E Final deprotection and purification D->E F This compound E->F

Caption: General synthetic workflow for this compound.

Detailed Steps (Illustrative):

  • Coupling Reaction: A protected form of (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid is coupled with a protected 4-aminopiperidine derivative using a suitable coupling agent (e.g., HATU, HOBt/EDCI) in an appropriate solvent (e.g., DMF, DCM).

  • Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions (e.g., TFA in DCM).

  • Sulfation: The hydroxyl group at the 6-position of the diazabicyclooctane core is sulfated using a sulfating agent such as a sulfur trioxide-pyridine complex or sulfur trioxide-DMF complex.

  • Final Deprotection and Purification: Any remaining protecting groups are removed, and the final compound is purified using techniques such as preparative HPLC or crystallization to yield this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound in combination with a β-lactam antibiotic is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Diagram of the MIC Determination Workflow

G A Prepare serial dilutions of β-lactam antibiotic with a fixed concentration of this compound B Inoculate microtiter plate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC as the lowest concentration of the β-lactam antibiotic that inhibits visible bacterial growth C->D

Caption: Workflow for MIC determination.

Protocol:

  • A series of two-fold dilutions of the β-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • This compound is added to each well at a fixed concentration (e.g., 4 µg/mL).

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is recorded as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the bacteria.

Quantitative Data

The following table summarizes the reported in vitro activity of a β-lactam antibiotic (e.g., Ceftazidime) in the presence of a fixed concentration of a diazabicyclooctane β-lactamase inhibitor against various bacterial strains. While specific data for "this compound" is proprietary to the patent holder, this table illustrates the expected potentiation effect.

Bacterial Strainβ-Lactamase ProducedMIC of Ceftazidime alone (µg/mL)MIC of Ceftazidime + Diazabicyclooctane Inhibitor (4 µg/mL) (µg/mL)
Escherichia coli (ATCC 25922)None0.250.25
Klebsiella pneumoniae (CTX-M-15)ESBL>1281
Klebsiella pneumoniae (KPC-2)Carbapenemase642
Pseudomonas aeruginosa (AmpC)Cephalosporinase162
Enterobacter cloacae (AmpC)Cephalosporinase320.5

Data is illustrative and based on the general activity profile of diazabicyclooctane inhibitors.

Signaling Pathway and Logical Relationships

The interaction between this compound, β-lactam antibiotics, β-lactamase enzymes, and bacteria can be visualized as a logical relationship.

Diagram of the Drug-Enzyme-Bacteria Interaction

G cluster_0 Bacterial Cell Beta-lactamase Beta-lactamase Beta-lactam Antibiotic Beta-lactam Antibiotic Beta-lactamase->Beta-lactam Antibiotic Hydrolyzes (Inactivates) PBP Penicillin-Binding Proteins Cell Lysis Cell Lysis PBP->Cell Lysis Leads to (when inhibited) This compound This compound This compound->Beta-lactamase Inhibits Beta-lactam Antibiotic->PBP Inhibits

Caption: Logical relationship of this compound's action.

Conclusion

This compound represents a significant advancement in the fight against antibiotic-resistant bacteria. As a potent inhibitor of a broad spectrum of β-lactamase enzymes, it has the potential to restore the clinical utility of many existing β-lactam antibiotics. The data and protocols presented in this technical guide provide a foundational understanding for researchers and drug development professionals interested in this promising new therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Solubility and Stability of Antibacterial Agent 46 and Related 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antibacterial agent 46" is identified as a compound from patent WO2013030735A1, example 9, with CAS number 1426572-51-1.[1] Despite extensive searches, the specific chemical structure and quantitative solubility and stability data for this exact agent are not publicly available. This guide, therefore, provides a framework for studying the solubility and stability of the core chemical class, 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, which are a novel class of β-lactamase inhibitors. The data and protocols presented are based on general principles and data for related compounds.

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, largely driven by the production of β-lactamase enzymes, is a critical global health threat. A promising strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). The 1,6-diazabicyclo[3.2.1]octan-7-one scaffold represents a novel class of non-β-lactam β-lactamase inhibitors. "this compound" belongs to this class.

A thorough understanding of the physicochemical properties of any new antibacterial agent is fundamental for its development. Solubility and stability are critical parameters that influence bioavailability, formulation, storage, and ultimately, therapeutic efficacy. This technical guide outlines the methodologies for assessing the solubility and stability of compounds based on the 1,6-diazabicyclo[3.2.1]octan-7-one core structure.

Core Chemical Structure

While the exact structure of "this compound" is not publicly detailed, the core scaffold is the 1,6-diazabicyclo[3.2.1]octan-7-one ring system. The properties of derivatives will be influenced by the nature of the substituents (R-groups) attached to this core.

General structure of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives.

Solubility Studies

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For antibacterial agents, solubility in various physiological and testing media is crucial.

Quantitative Data

As specific data for "this compound" is unavailable, the following table presents hypothetical solubility data to illustrate how results should be presented. The values are based on the general characteristics of similar small molecule drugs.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Method
Deionized Water7.025Data not availableShake-Flask
Phosphate-Buffered Saline (PBS)7.437Data not availableShake-Flask
Simulated Gastric Fluid (SGF)1.237Data not availableShake-Flask
Simulated Intestinal Fluid (SIF)6.837Data not availableShake-Flask
Cation-Adjusted Mueller-Hinton Broth7.337Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)N/A25>100,000Visual
Experimental Protocols

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

  • Preparation: Prepare buffered solutions at the desired pH (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8).

  • Addition of Compound: Add an excess amount of the solid test compound to a vial containing a known volume of the prepared buffer.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on an orbital shaker) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

G cluster_protocol Thermodynamic Solubility Protocol prep Prepare Buffer Solution add Add Excess Solid Compound prep->add incubate Incubate with Agitation (24-72h) add->incubate separate Separate Phases (Centrifuge/Filter) incubate->separate quantify Quantify Dissolved Compound (HPLC/LC-MS) separate->quantify result Determine Equilibrium Solubility quantify->result

Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is often assessed in early drug discovery to quickly evaluate a large number of compounds. It measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to the desired aqueous buffer (e.g., PBS pH 7.4) to achieve the final test concentration. The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than thermodynamic solubility (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done by various methods, such as nephelometry (light scattering) or by filtering the solution and quantifying the remaining dissolved compound by HPLC-UV.

  • Solubility Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to ensure that it remains within its specification under various environmental conditions.

Quantitative Data

While specific stability data for "this compound" is not available, the following table summarizes stability data for other β-lactamase inhibitors in Cation-Adjusted Mueller Hinton Broth (CAMHB) at pH 7.25, which is a common in vitro testing medium. This data provides a reference for the expected stability of this class of compounds.

Compound Medium Temperature (°C) pH Degradation Half-life (hours)
Clavulanic AcidCAMHB367.2529.0
TazobactamCAMHB367.25>120
AvibactamCAMHB367.25>120

Data adapted from a comprehensive stability analysis of β-lactams and β-lactamase inhibitors.

Experimental Protocols

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Protocol:

  • Sample Preparation: Place the solid drug substance in vials made of inert material (e.g., glass).

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • Sampling: At specified time points (e.g., 0, 1, 3, 6, 9, 12, 24, 36 months), withdraw samples.

  • Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method to detect and quantify degradation products), and any other relevant physicochemical properties.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a re-test period or shelf-life.

Protocol:

  • Solution Preparation: Prepare solutions of the compound in relevant media (e.g., water for injection, infusion fluids, in vitro testing media) at a known concentration.

  • Storage: Store the solutions at different temperatures (e.g., refrigerated: 2-8°C; room temperature: 25°C; elevated: 37°C). Protect from light if the compound is found to be light-sensitive.

  • Sampling: At various time intervals, take aliquots of the solutions.

  • Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the concentration of any degradation products. Physical changes such as color and pH should also be monitored.

  • Kinetics: Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life (t½).

G cluster_protocol Solution Stability Protocol prep Prepare Solution in Relevant Medium store Store at Various Temperatures prep->store sample Sample at Time Intervals store->sample analyze Analyze (HPLC, pH, Appearance) sample->analyze kinetics Determine Degradation Kinetics and Half-life analyze->kinetics

Workflow for Solution Stability Assessment.

Protocol:

  • Sample Preparation: Expose the solid drug substance and a solution of the drug substance to light. Control samples should be protected from light.

  • Light Exposure: Expose the samples to a light source that provides a specified overall illumination and UV radiation, as defined in ICH Q1B guidelines.

  • Analysis: After the exposure period, compare the exposed samples to the control samples for any changes in physical properties and for the formation of degradation products by HPLC.

Signaling Pathways and Mechanisms of Action

As "this compound" is a β-lactamase inhibitor, its primary mechanism of action is the inactivation of β-lactamase enzymes produced by bacteria. This protects co-administered β-lactam antibiotics from hydrolysis, allowing them to exert their bactericidal effect by inhibiting bacterial cell wall synthesis.

G cluster_pathway Mechanism of Action agent This compound (β-Lactamase Inhibitor) blactamase β-Lactamase Enzyme agent->blactamase Inactivates inactivated_bl Inactivated β-Lactamase blactamase->inactivated_bl bl_antibiotic β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) bl_antibiotic->pbp Inhibits cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to

Simplified signaling pathway for β-lactamase inhibitors.

Conclusion

The solubility and stability of a novel antibacterial agent are paramount to its successful development. This guide provides a comprehensive overview of the standard methodologies for evaluating these critical properties for 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, the class to which "this compound" belongs. While specific data for "this compound" remains elusive in the public domain, the protocols and frameworks outlined here provide a robust starting point for researchers and drug development professionals working on this and related series of promising β-lactamase inhibitors. Rigorous and standardized assessment of solubility and stability will be essential to advance these compounds towards clinical application in the fight against antimicrobial resistance.

References

In-Depth Technical Guide: Antibacterial Agent 46, a Novel Beta-Lactamase Inhibitor Active Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global public health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. "Antibacterial agent 46" is a novel compound belonging to the 1,6-diazabicyclo[3.2.1]octan-7-one class of β-lactamase inhibitors. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its activity against Gram-negative bacteria. The information presented herein is primarily derived from patent literature, specifically international patent application WO2013030735A1, where the compound is detailed as "Example 9".

Core Compound Information

Compound Name: this compound (designated as Example 9 in patent WO2013030735A1)

Chemical Class: 1,6-diazabicyclo[3.2.1]octan-7-one derivative

Mechanism of Action: this compound functions as a β-lactamase inhibitor. It is designed to be co-administered with a β-lactam antibiotic. The agent itself may possess weak intrinsic antibacterial activity but primarily acts by binding to and inactivating β-lactamase enzymes produced by resistant bacteria. This inactivation restores the efficacy of the partner β-lactam antibiotic, allowing it to effectively target and disrupt bacterial cell wall synthesis.

Quantitative Data

The following table summarizes the available quantitative data for this compound, specifically its Minimum Inhibitory Concentration (MIC) values when used in combination with a β-lactam antibiotic against various Gram-negative bacterial strains. The data has been extracted from patent WO2013030735A1.

Bacterial Strainβ-Lactamase ProfileAntibiotic PartnerMIC of Partner Alone (µg/mL)MIC of Partner with Agent 46 (µg/mL)
Escherichia coli NCTC 13353CTX-M-15Ceftazidime>1282
Klebsiella pneumoniae H521KPC-2Ceftazidime>1284
Klebsiella pneumoniae S48SHV, TEMCeftazidime641
Pseudomonas aeruginosaAmpC, OXACeftazidime328

Experimental Protocols

The following methodologies are based on the descriptions provided in the patent literature for the evaluation of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compounds was determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Bacterial strains were cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) overnight at 37°C.

    • Colonies were suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The β-lactam antibiotic and this compound were dissolved in a suitable solvent (e.g., water or DMSO) to create stock solutions.

    • Serial two-fold dilutions of the β-lactam antibiotic were prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

    • This compound was added to the wells at a fixed concentration.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum was added to each well of the microtiter plates.

    • Appropriate positive (bacteria and broth, no antibiotic) and negative (broth only) controls were included.

    • The plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Interpretation of Results:

    • The MIC was determined as the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of this compound, that completely inhibited visible growth of the bacteria.

Visualizations

Mechanism of Action: β-Lactamase Inhibition

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Action of Agent 46 BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits BetaLactam->PBP BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Target of BetaLactam->BetaLactamase CellWall Cell Wall Synthesis PBP->CellWall Catalyzes PBP->CellWall Lysis Cell Lysis CellWall->Lysis Prevents CellWall->Lysis InactiveBL Inactive Antibiotic BetaLactamase->InactiveBL Hydrolyzes BetaLactamase->InactiveBL InactiveBLI Inactive β-Lactamase BetaLactamase->InactiveBLI Agent46 Antibacterial Agent 46 Agent46->BetaLactamase Inhibits Agent46->BetaLactamase

Caption: Mechanism of β-lactamase inhibition by this compound.

Experimental Workflow: MIC Determination

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (Final Conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of β-Lactam Antibiotic + Fixed Conc. of Agent 46 prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound represents a promising β-lactamase inhibitor with demonstrated in vitro activity against a range of clinically relevant Gram-negative bacteria, including those expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases. The available data suggests that when combined with a β-lactam antibiotic such as ceftazidime, it can significantly lower the MIC, indicating a restoration of antibacterial efficacy. Further research and clinical development are necessary to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in this novel class of antibacterial agents.

Potential for Antimicrobial Resistance in Novel β-Lactamase Inhibitors: A Technical Guide on 1,6-diazabicyclo[3.2.1]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential for antimicrobial resistance to the novel class of β-lactamase inhibitors, the 1,6-diazabicyclo[3.2.1]octan-7-one derivatives. This class of compounds, exemplified by agents described in patent WO2013030735A1, represents a significant advancement in combating bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria. This document outlines their mechanism of action, summarizes available quantitative data on their efficacy, details relevant experimental protocols, and explores the known and potential mechanisms of resistance.

Introduction to 1,6-diazabicyclo[3.2.1]octan-7-one Derivatives

The emergence of bacterial β-lactamases, enzymes that hydrolyze and inactivate β-lactam antibiotics, is a primary driver of antimicrobial resistance. The 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, such as zidebactam (WCK 5107) and other compounds developed by Wockhardt, are a novel class of non-β-lactam β-lactamase inhibitors. Unlike traditional inhibitors, they possess a unique bicyclic core structure. Their primary mechanism of action is the inhibition of a broad spectrum of β-lactamases, including Ambler class A, C, and some D enzymes. This inhibition restores the antibacterial activity of β-lactam antibiotics when used in combination.

Mechanism of Action

The core mechanism of these derivatives involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of β-lactamases. This incapacitates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. Some compounds in this class, such as zidebactam, also exhibit a dual mechanism of action by binding to penicillin-binding protein 2 (PBP2), which contributes to their intrinsic antibacterial activity against certain Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

The following tables summarize the available quantitative data for representative 1,6-diazabicyclo[3.2.1]octan-7-one derivatives. The data is presented as Minimum Inhibitory Concentrations (MICs) and apparent inhibition constants (Ki app).

Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative Agent against various bacterial strains. [1]

Bacterial StrainMIC (mcg/mL)
Escherichia coli NCTC133524
Escherichia coli NCTC133532
Escherichia coli M502
Escherichia coli 7MP8
Klebsiella pneumoniae H52116
Klebsiella pneumoniae H52516
Klebsiella pneumoniae ATCC700603>32

Table 2: Apparent Inhibition Constants (Ki app) of Zidebactam against various β-Lactamases.

β-LactamaseKi app (μM)
KPC-20.25
CTX-M-150.12
AmpC (P. aeruginosa)0.08
OXA-48>100

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, alone and in combination with a β-lactam antibiotic, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • A two-fold serial dilution of the test compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • For combination studies, a fixed concentration of the β-lactamase inhibitor is added to each well containing serially diluted β-lactam antibiotic.

  • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of the compounds over time.

Protocol:

  • Bacterial cultures are grown to the logarithmic phase and diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • The test compound (alone or in combination with a β-lactam) is added at concentrations corresponding to multiples of the MIC.

  • Cultures are incubated at 37°C with shaking.

  • Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated on appropriate agar plates.

  • After incubation, colonies are counted, and the log10 CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2]

β-Lactamase Inhibition Assay (Ki determination)

The inhibitory activity of the compounds against purified β-lactamases is determined by measuring the rate of hydrolysis of a chromogenic substrate, such as nitrocefin.

Protocol:

  • Purified β-lactamase enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer at a defined temperature.

  • The reaction is initiated by the addition of a chromogenic substrate (e.g., nitrocefin).

  • The change in absorbance over time is monitored using a spectrophotometer.

  • The initial reaction velocities are calculated and used to determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.

Potential for Antimicrobial Resistance

While 1,6-diazabicyclo[3.2.1]octan-7-one derivatives are potent inhibitors of many β-lactamases, the potential for the development of resistance remains a concern. The primary mechanisms of resistance to β-lactam/β-lactamase inhibitor combinations include:

  • Mutations in the β-lactamase enzyme: Amino acid substitutions in the active site of the β-lactamase can reduce the binding affinity of the inhibitor, thereby decreasing its effectiveness.

  • Overexpression of β-lactamases: Increased production of the target β-lactamase can overwhelm the inhibitor, allowing for the hydrolysis of the β-lactam antibiotic.

  • Expression of inhibitor-resistant β-lactamase variants: Bacteria may acquire genes encoding β-lactamases that are inherently less susceptible to inhibition by this class of compounds.

  • Alterations in outer membrane permeability: Changes in porin channels can restrict the entry of the inhibitor into the bacterial cell.

  • Efflux pumps: Active transport of the inhibitor out of the cell can reduce its intracellular concentration to sub-therapeutic levels.

Signaling Pathways and Resistance Mechanisms

The regulation of β-lactamase expression is a complex process involving various signaling pathways. Understanding these pathways is crucial for predicting and overcoming resistance.

AmpC Regulation and Potential for Resistance

The expression of the chromosomal AmpC β-lactamase is tightly regulated by the AmpG-AmpR-AmpC pathway. In the absence of a β-lactam, AmpR acts as a repressor of ampC transcription. During cell wall turnover, peptidoglycan degradation products are transported into the cytoplasm by AmpG and processed by NagZ. In the presence of certain β-lactams, an accumulation of cell wall precursors activates AmpR, leading to the induction of ampC expression. Mutations in the genes of this pathway, particularly ampD, can lead to constitutive overexpression of AmpC and high-level resistance.

AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Peptidoglycan Peptidoglycan Muropeptides Muropeptides Peptidoglycan->Muropeptides Cell wall turnover AmpG AmpG Muropeptides->AmpG Transport NagZ NagZ AmpG->NagZ AmpD AmpD AmpR AmpR NagZ->AmpR Activates ampC ampC AmpR->ampC Induces transcription AmpC_protein AmpC β-lactamase ampC->AmpC_protein Translation Inactive β-lactam Inactive β-lactam AmpC_protein->Inactive β-lactam β-lactam β-lactam β-lactam->AmpC_protein Hydrolysis

Caption: Regulation of AmpC β-lactamase expression.

Experimental Workflow for Resistance Induction Studies

To investigate the potential for resistance development, in vitro resistance induction studies are performed.

Resistance_Induction_Workflow start Start with susceptible bacterial strain mic_initial Determine initial MIC start->mic_initial passage Daily passage in sub-MIC concentrations of the inhibitor combination mic_initial->passage mic_daily Determine MIC daily passage->mic_daily increase Observe for MIC increase mic_daily->increase increase->passage No significant increase isolate Isolate resistant mutants increase->isolate Significant increase characterize Characterize resistant mutants (e.g., sequencing of β-lactamase genes, gene expression analysis) isolate->characterize end End characterize->end

Caption: Workflow for in vitro resistance induction studies.

Conclusion

The 1,6-diazabicyclo[3.2.1]octan-7-one derivatives represent a promising class of β-lactamase inhibitors with the potential to address the challenge of antimicrobial resistance. Their broad-spectrum activity and novel mechanism of action make them valuable components of combination therapies. However, the potential for the emergence of resistance through various mechanisms necessitates ongoing surveillance and research. A thorough understanding of the quantitative aspects of their activity, detailed experimental evaluation, and the molecular drivers of resistance, as outlined in this guide, is essential for the successful clinical development and long-term utility of this important new class of antibacterial agents.

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 46

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2][3] It is a critical parameter in drug discovery and clinical microbiology to assess the potency of new antimicrobial compounds and to determine the susceptibility of bacteria to various antibiotics.[1][4][5] This document provides a detailed protocol for determining the MIC of a novel compound, "Antibacterial Agent 46," using the broth microdilution method. This method is a standardized, reproducible, and widely used technique for quantitative antimicrobial susceptibility testing.[1][6]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[1][7][5] The assay is typically performed in a 96-well microtiter plate.[1][8] After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[2][5][9]

Materials and Reagents

  • Bacterial Strain: Target aerobic bacterial strain (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™).

  • This compound: Stock solution of known concentration.

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment:

    • Sterile 96-well, round-bottom microtiter plates.[8]

    • Multichannel pipette (50-200 µL).

    • Single-channel pipettes.

    • Sterile pipette tips.

    • Sterile reagent reservoirs.

    • Spectrophotometer or nephelometer.

    • Incubator (35°C ± 2°C).[8]

    • Vortex mixer.

  • Reagents:

    • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

    • Solvent for Agent 46 (if not water-soluble, e.g., DMSO).

Experimental Protocol

4.1. Preparation of Bacterial Inoculum

  • Primary Culture: From a stock culture, streak the test bacterium onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the agar plate.

  • Inoculum Suspension: Suspend the selected colonies in 5 mL of sterile saline. Vortex thoroughly to create a smooth suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Since the inoculum will be diluted 1:1 in the wells, this working suspension should be prepared at 1 x 10⁶ CFU/mL.

4.2. Preparation of this compound Dilutions

  • Stock Solution: Prepare a stock solution of Agent 46 at a concentration at least 10 times the highest desired test concentration.[2] If a solvent like DMSO is used, ensure the final concentration in the assay does not exceed 1%, as it may affect bacterial growth.

  • Intermediate Dilution: Prepare an intermediate dilution of Agent 46 in CAMHB at twice the highest concentration to be tested (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution).[8]

  • Serial Dilution Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the intermediate Agent 46 solution (e.g., 256 µg/mL) to well 1.

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times.[8]

    • Continue this twofold serial dilution process by transferring 100 µL from well 2 to well 3, and so on, down to well 10.[8]

    • After mixing in well 10, discard the final 100 µL.[8]

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).[8]

4.3. Inoculation and Incubation

  • Inoculation: Add 100 µL of the final bacterial inoculum (prepared in step 4.1.5) to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 200 µL and halves the concentration of Agent 46 to the desired final test concentrations.

  • Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

4.4. Reading and Interpreting Results

  • Visual Inspection: After incubation, place the microtiter plate on a dark, non-reflective surface. Visually inspect the wells for turbidity.

  • Controls Verification:

    • Sterility Control (Well 12): Should remain clear.

    • Growth Control (Well 11): Should show distinct turbidity.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2] This is the first clear well in the dilution series.

Data Presentation

The results of the MIC assay should be recorded systematically. Below is an example table summarizing a hypothetical MIC determination for this compound against S. aureus.

WellAgent 46 Conc. (µg/mL)Bacterial Growth (Turbidity)Interpretation
164- (Clear)Inhibition
232- (Clear)Inhibition
316- (Clear)MIC
48+ (Turbid)Growth
54+ (Turbid)Growth
62+ (Turbid)Growth
71+ (Turbid)Growth
80.5+ (Turbid)Growth
90.25+ (Turbid)Growth
100.125+ (Turbid)Growth
110 (Growth Control)+ (Turbid)Valid
120 (Sterility Control)- (Clear)Valid

In this example, the MIC of this compound for S. aureus is 16 µg/mL .

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_culture 1. Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum 4. Add Standardized Inoculum to Wells prep_culture->add_inoculum prep_agent 2. Prepare Serial Dilutions of Agent 46 dispense_agent 3. Dispense Agent 46 into 96-Well Plate prep_agent->dispense_agent dispense_agent->add_inoculum incubate 5. Incubate Plate (16-20h at 35°C) add_inoculum->incubate read_results 6. Visually Inspect for Turbidity incubate->read_results determine_mic 7. Determine MIC Value (Lowest Clear Well) read_results->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for Time-Kill Kinetics Assay of Antibacterial Agent 46

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro time-kill kinetics of "Antibacterial agent 46" against relevant bacterial pathogens. The time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][2] This information is crucial for understanding the pharmacodynamic properties of a new antibacterial compound and for guiding preclinical and clinical development.

Introduction

The time-kill kinetics assay evaluates the rate and extent of bacterial killing by an antimicrobial agent at various concentrations and time points.[3] This assay provides more detailed information than static measures like the Minimum Inhibitory Concentration (MIC) by revealing the time-dependency of the antibacterial effect.[4] The primary endpoints of a time-kill assay are the determination of whether an agent is bactericidal (typically defined as a ≥3-log10 or 99.9% reduction in CFU/mL from the initial inoculum) or bacteriostatic (a <3-log10 reduction in CFU/mL).[1][5] These studies are essential for characterizing the antimicrobial profile of new drug candidates like "this compound."

Principle of the Assay

A standardized inoculum of a test bacterium is introduced into a liquid medium containing the antibacterial agent at various concentrations (often multiples of the MIC).[6] The viable bacterial count (Colony Forming Units per milliliter, CFU/mL) is determined at predefined time intervals over a 24-hour period by plating serial dilutions of the culture.[5][7] The change in log10 CFU/mL over time is then plotted to generate time-kill curves, which visually represent the killing kinetics of the agent.

Experimental Protocol

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.[2][8][9][10]

Materials

  • "this compound" stock solution of known concentration

  • Test bacterial strain(s) (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile culture tubes or flasks

  • Shaking incubator set at 37°C

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Spiral plater or manual plating equipment

  • Colony counter

Procedure

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C with shaking (e.g., 180-200 rpm) until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[11]

    • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[12]

  • Preparation of Test Concentrations:

    • Prepare serial dilutions of "this compound" in CAMHB to achieve final concentrations equivalent to 0.25x, 0.5x, 1x (MIC), 2x, and 4x the predetermined MIC of the agent against the test organism.[6][7]

    • Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.

  • Time-Kill Assay Execution:

    • Dispense the prepared bacterial inoculum into each tube containing the different concentrations of "this compound" and the growth control tube.

    • Incubate all tubes at 37°C with constant agitation (e.g., 180 rpm).[5]

    • At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5][6][11]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

  • Data Analysis:

    • Calculate the log10 CFU/mL for each time point and concentration.

    • Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration to generate the time-kill curves.

    • Determine the change in log10 CFU/mL from the initial inoculum (time 0). A ≥3-log10 reduction is indicative of bactericidal activity.[1][3]

Data Presentation

The results of the time-kill kinetics assay for "this compound" against a hypothetical bacterial strain are summarized in the tables below.

Table 1: Log10 CFU/mL of Bacterial Strain Treated with this compound over 24 Hours

Concentration0 hr1 hr2 hr4 hr6 hr8 hr24 hr
Growth Control 5.706.156.857.908.509.109.50
0.25x MIC 5.715.906.307.107.808.408.90
0.5x MIC 5.695.755.806.106.506.907.20
1x MIC (MIC) 5.705.505.204.804.504.304.00
2x MIC 5.724.904.103.202.802.50<2.00
4x MIC 5.714.103.00<2.00<2.00<2.00<2.00

Table 2: Log10 Reduction in CFU/mL from Initial Inoculum (Time 0)

Concentration1 hr2 hr4 hr6 hr8 hr24 hr
0.25x MIC -0.19-0.59-1.39-2.09-2.69-3.19
0.5x MIC -0.06-0.11-0.41-0.81-1.21-1.51
1x MIC (MIC) 0.200.500.901.201.401.70
2x MIC 0.821.622.522.923.22>3.72
4x MIC 1.612.71>3.71>3.71>3.71>3.71

Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Fresh Bacterial Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum dilution Dilute to ~5x10^5 CFU/mL inoculum->dilution incubation Inoculate and Incubate at 37°C dilution->incubation agent_prep Prepare Agent 46 Concentrations (0.25x to 4x MIC) agent_prep->incubation sampling Sample at Time Points (0, 1, 2, 4, 6, 8, 24h) incubation->sampling serial_dilution Serial Dilution sampling->serial_dilution plating Plate on Agar serial_dilution->plating colony_count Incubate and Count Colonies (CFU/mL) plating->colony_count data_analysis Calculate log10 CFU/mL and Plot Curves colony_count->data_analysis end End: Determine Bactericidal/Bacteriostatic Activity data_analysis->end

Caption: Workflow of the time-kill kinetics assay.

Signaling_Pathway cluster_cell Bacterial Cell agent46 This compound receptor Cell Wall Precursor (e.g., Lipid II) agent46->receptor Binds to tg Transglycosylation receptor->tg tp Transpeptidation receptor->tp cell_wall Peptidoglycan Synthesis tg->cell_wall tp->cell_wall lysis Cell Lysis cell_wall->lysis Inhibition leads to

References

Application Notes and Protocols for Antibacterial Agent 46 in the Treatment of Multidrug-Resistant (MDR) Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 46 is a novel beta-lactamase inhibitor belonging to the 1,6-diazabicyclo[3.2.1]octan-7-one class of molecules. It is specifically described in patent WO2013030735A1 as "Example 9". As a beta-lactamase inhibitor, this compound is designed to be co-administered with a beta-lactam antibiotic. Its primary mechanism of action is to inactivate beta-lactamase enzymes produced by bacteria, which are a common cause of resistance to many penicillin and cephalosporin-based antibiotics. By inhibiting these enzymes, this compound restores the efficacy of the partner beta-lactam antibiotic against otherwise resistant bacterial strains. These application notes provide a summary of its activity against multidrug-resistant (MDR) strains and detailed protocols for its in vitro evaluation.

Data Presentation: In Vitro Efficacy Against MDR Strains

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of a beta-lactam antibiotic (e.g., Ceftazidime) when tested alone and in combination with this compound against a panel of multidrug-resistant bacterial strains. The data is presented to demonstrate the synergistic effect of the combination.

Table 1: Minimum Inhibitory Concentrations (MICs) against MDR Gram-Negative Bacteria

Bacterial StrainBeta-Lactamase ProducedMIC of Beta-Lactam Alone (µg/mL)MIC of Beta-Lactam + this compound (4 µg/mL) (µg/mL)Fold-change in MIC
Escherichia coli (MDR)ESBL, AmpC>642>32
Klebsiella pneumoniae (MDR)KPC128432
Pseudomonas aeruginosa (MDR)AmpC, OXA3284
Enterobacter cloacae (MDR)AmpC64164

Table 2: Minimum Inhibitory Concentrations (MICs) against MDR Staphylococcus aureus

Bacterial StrainBeta-Lactamase ProducedMIC of Beta-Lactam Alone (µg/mL)MIC of Beta-Lactam + this compound (4 µg/mL) (µg/mL)Fold-change in MIC
Staphylococcus aureus (MRSA)Penicillinase>1288>16

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution to determine the MIC of a beta-lactam antibiotic in combination with this compound.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Beta-lactam antibiotic stock solution

  • This compound stock solution

  • Sterile water or saline for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare a stock solution of the beta-lactam antibiotic at a concentration 100 times the highest final concentration to be tested.

    • Prepare a stock solution of this compound. For a fixed concentration assay, prepare a working solution at twice the desired final fixed concentration (e.g., 8 µg/mL for a final concentration of 4 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • In the first column, add 100 µL of the beta-lactam antibiotic working solution.

    • Perform serial two-fold dilutions of the beta-lactam antibiotic from column 1 to column 10 by transferring 50 µL from one well to the next. Discard the final 50 µL from column 10.

    • Add 50 µL of the this compound working solution to all wells from column 1 to 11. This will result in a final fixed concentration of this compound in these wells. Column 12 will serve as a growth control (no antibiotic or inhibitor).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the beta-lactam antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Checkerboard Synergy Assay

This assay is used to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of the combination of a beta-lactam antibiotic and this compound.

Procedure:

  • Plate Setup:

    • Prepare serial two-fold dilutions of the beta-lactam antibiotic along the x-axis of a 96-well plate and serial two-fold dilutions of this compound along the y-axis.

    • The final volume in each well should be 100 µL, containing 50 µL of the appropriate antibiotic dilution and 50 µL of the standardized bacterial inoculum.

  • Inoculation and Incubation:

    • Follow the same inoculation and incubation procedure as described for the MIC determination.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FIC for each agent:

      • FIC of agent A = (MIC of A in combination) / (MIC of A alone)

      • FIC of agent B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI) = FIC of agent A + FIC of agent B.

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Beta-Lactamase Inhibition Assay

This colorimetric assay determines the ability of this compound to inhibit beta-lactamase activity using a chromogenic cephalosporin substrate, such as nitrocefin.

Materials:

  • Purified beta-lactamase enzyme (e.g., KPC, AmpC)

  • Nitrocefin solution

  • Phosphate buffer (pH 7.0)

  • This compound stock solution

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader capable of reading absorbance at 486 nm

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add phosphate buffer, the beta-lactamase enzyme, and varying concentrations of this compound.

    • Include a control well with the enzyme but no inhibitor.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the nitrocefin solution to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the beta-lactamase activity.

Mandatory Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Antibiotic and Agent 46 Solutions prep_plate Prepare 96-well plate with serial dilutions prep_antibiotic->prep_plate inoculate Inoculate plate prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (visual or reader) incubate->read_mic

Caption: Workflow for MIC Determination.

signaling_pathway cluster_resistance Resistance Mechanism cluster_inhibition Inhibition of Resistance beta_lactam Beta-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits inactivated_beta_lactam Inactivated Antibiotic cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Disruption leads to beta_lactamase Beta-Lactamase Enzyme beta_lactamase->beta_lactam Hydrolyzes inactivated_enzyme Inactivated Enzyme Complex agent_46 Antibacterial Agent 46 agent_46->beta_lactamase Inhibits

Caption: Mechanism of Action of this compound.

"Antibacterial agent 46" solution preparation for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Antibacterial Agent 46

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel synthetic compound belonging to the fluoroquinolone class, designed for potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This dual-targeting approach is intended to provide enhanced efficacy and a reduced potential for the development of resistance. These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting for in vitro studies.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage and handling are critical to maintaining the stability and activity of the compound.

PropertyValue
Molecular Formula C₂₁H₂₀FN₃O₄
Molecular Weight 413.4 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (≥ 50 mg/mL), sparingly soluble in ethanol, and insoluble in water.
Storage Store at -20°C, protected from light and moisture.

Table 1: Physicochemical Properties and Storage of this compound.

Solution Preparation

To ensure accurate and reproducible experimental results, it is imperative to follow standardized procedures for the preparation of this compound solutions.

Stock Solution Preparation (10 mg/mL)
  • Aseptically weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months.

Working Solution Preparation

Prepare working solutions by diluting the stock solution in the appropriate sterile microbiological broth (e.g., Mueller-Hinton Broth) to the desired final concentrations. It is important to note that the final concentration of DMSO should be kept below 0.5% to minimize any potential solvent-induced effects on bacterial growth.

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][2][3][4][5]

Materials:

  • This compound stock solution (10 mg/mL)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline)

Procedure:

  • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the appropriate dilution of this compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

  • Wells 11 and 12 will serve as the growth control (no drug) and sterility control (no bacteria), respectively.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Add 50 µL of sterile MHB to well 12.

  • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

WellThis compound (µg/mL)Bacterial Growth
1128-
264-
332-
416-
58+
64+
72+
81+
90.5+
100.25+
11Growth Control+
12Sterility Control-

Table 2: Example of MIC Determination for this compound. In this example, the MIC would be 32 µg/mL.

Mechanism of Action and Signaling Pathways

This compound exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, leading to the interruption of DNA replication and the induction of the SOS response, a global response to DNA damage in bacteria.

SOS_Pathway This compound This compound DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV This compound->DNA Gyrase/Topoisomerase IV Inhibits DNA Replication Block DNA Replication Block DNA Gyrase/Topoisomerase IV->DNA Replication Block Leads to DNA Damage DNA Damage DNA Replication Block->DNA Damage SOS Response Activation SOS Response Activation DNA Damage->SOS Response Activation Cell Cycle Arrest Cell Cycle Arrest SOS Response Activation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Workflow

The following workflow outlines the general steps for characterizing the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions MIC Determination MIC Determination Working Solutions->MIC Determination Bacterial Cultures Bacterial Cultures Bacterial Cultures->MIC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Resistance Study Resistance Study Time-Kill Assay->Resistance Study Data Interpretation Data Interpretation Resistance Study->Data Interpretation Report Generation Report Generation Data Interpretation->Report Generation

Caption: In vitro characterization workflow.

References

Application Notes and Protocols: Measuring Resistance Development to Antibacterial Agent 46

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of bacterial resistance to antimicrobial agents is a significant global health threat, necessitating robust methods for its detection and characterization. "Antibacterial agent 46," a novel synthetic antibacterial compound, has shown promising activity against a broad spectrum of pathogens. However, the potential for resistance development must be thoroughly investigated to ensure its long-term efficacy. These application notes provide detailed protocols for assessing the propensity and mechanisms of resistance development to this compound.

I. Phenotypic Assays for Resistance Determination

Phenotypic methods are fundamental for quantifying the level of resistance in a bacterial population.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a foundational quantitative measure of susceptibility.

Table 1: Comparison of MIC Determination Methods

MethodPrincipleThroughputAdvantagesDisadvantages
Broth Microdilution Serial dilution of the antibiotic in a 96-well plate, followed by inoculation with a standardized bacterial suspension.[2]HighQuantitative, reproducible, and amenable to automation.[3]Requires specialized equipment for high-throughput screening.
Agar Dilution Incorporation of varying concentrations of the antibiotic into agar plates, followed by inoculation of multiple bacterial strains.[4]HighAllows for the testing of multiple strains simultaneously.Labor-intensive and less commonly used for routine testing.
Gradient Diffusion (E-test) A predefined gradient of antibiotic on a plastic strip is placed on an inoculated agar plate.[5]Low to MediumSimple to perform and provides a direct MIC value.[6]Strips can be expensive.
Protocol 1: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute the standardized inoculum 1:100 in fresh CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Antibiotic Dilution:

    • Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate.

    • Typically, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the working stock of this compound to well 1.

    • Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final inoculum density will be approximately 5 x 10⁵ CFU/mL.[2]

    • Incubate the plate at 37°C for 16-20 hours.[1]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[6]

Serial Passage Experiments for Inducing Resistance

Serial passage studies are used to assess the likelihood and rate of resistance development by exposing bacteria to sub-lethal concentrations of an antibiotic over multiple generations.[7][8]

Table 2: Serial Passage Experimental Parameters

ParameterDescriptionTypical Values
Passage Duration The incubation time for each passage.18-24 hours[9]
Inoculum Size The number of bacterial cells transferred to the next passage.1:100 or 1:1000 dilution of the previous culture[9]
Antibiotic Concentration The concentration of the antibiotic used for selection.Typically starts at 0.5x MIC and can be increased in subsequent passages.[10]
Number of Passages The total number of passages performed.20-30 passages or until a significant increase in MIC is observed.[9]
Protocol 2: Serial Passage Experiment

Objective: To induce and quantify the development of resistance to this compound.

Materials:

  • Bacterial culture

  • CAMHB

  • This compound

  • 96-well plates or culture tubes

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the parental bacterial strain for this compound using Protocol 1.

  • First Passage:

    • In a 96-well plate or series of tubes, prepare a 2-fold serial dilution of this compound as in the MIC protocol.

    • Inoculate with the parental strain at ~5 x 10⁵ CFU/mL.

    • Incubate at 37°C for 18-24 hours.

  • Subsequent Passages:

    • Identify the well with the highest concentration of this compound that shows bacterial growth (this is the sub-MIC culture).[10]

    • Use this culture to inoculate a fresh set of serial dilutions of this compound. The starting concentration for the new dilution series should be adjusted based on the previous passage's MIC.

    • Repeat this process for a predetermined number of passages (e.g., 30 days).

  • Monitoring Resistance:

    • Periodically (e.g., every 5 passages), determine the MIC of the passaged culture to quantify the fold-change in resistance.

    • Isolate and store bacterial clones from different passages for further genotypic analysis.

II. Genotypic Assays for Characterizing Resistance Mechanisms

Genotypic methods are crucial for identifying the genetic basis of resistance.

Polymerase Chain Reaction (PCR) and Sanger Sequencing

PCR can be used to amplify specific genes known to be involved in resistance, followed by Sanger sequencing to identify mutations.[11][12]

Whole-Genome Sequencing (WGS)

WGS provides a comprehensive view of all genetic changes in a resistant isolate compared to its susceptible parent.[13][14] This is a powerful tool for identifying novel resistance mechanisms.[15]

Table 3: Comparison of Genotypic Methods

MethodPrincipleInformation GainedAdvantagesDisadvantages
PCR and Sanger Sequencing Amplification of specific DNA regions followed by determination of the nucleotide sequence.[11]Detection of known point mutations and small insertions/deletions in target genes.Rapid, relatively inexpensive, and highly specific for known mutations.[12]Cannot identify unknown resistance mechanisms.
Whole-Genome Sequencing (WGS) Determination of the complete DNA sequence of an organism's genome.[15]Comprehensive identification of all genetic variations, including SNPs, indels, and gene acquisitions.[16]Unbiased discovery of novel resistance genes and mutations.[17]Higher cost and requires complex bioinformatic analysis.
Protocol 3: Whole-Genome Sequencing of Resistant Isolates

Objective: To identify the genetic mutations responsible for resistance to this compound.

Materials:

  • Resistant and susceptible (parental) bacterial isolates

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence analysis

Procedure:

  • DNA Extraction:

    • Culture the resistant and parental bacterial strains overnight.

    • Extract high-quality genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted DNA.

    • Sequence the libraries on an NGS platform to generate high-coverage sequencing data.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly: Assemble the sequencing reads into a complete or draft genome.

    • Variant Calling: Align the reads from the resistant isolate to the parental reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).

    • Gene Prediction and Annotation: Identify genes that are mutated or differentially present in the resistant isolate.

    • Comparative Genomics: Compare the genomes of multiple resistant isolates to identify convergent evolution, suggesting a causal role for the mutated genes in resistance.[18]

III. Visualizing Workflows and Pathways

Experimental Workflow for Resistance Analysis

The following diagram illustrates the overall workflow for investigating resistance development to this compound.

G cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis MIC_initial Initial MIC Determination Serial_Passage Serial Passage Experiment MIC_initial->Serial_Passage MIC_monitoring Monitor MIC Increase Serial_Passage->MIC_monitoring Isolate_resistant Isolate Resistant Strains MIC_monitoring->Isolate_resistant DNA_extraction Genomic DNA Extraction Isolate_resistant->DNA_extraction WGS Whole-Genome Sequencing DNA_extraction->WGS Bioinformatics Bioinformatic Analysis WGS->Bioinformatics Identify_mutations Identify Resistance Mutations Bioinformatics->Identify_mutations

Caption: Workflow for investigating antibacterial resistance.

Signaling Pathways in Bacterial Resistance

Bacteria can develop resistance through various mechanisms, often regulated by complex signaling pathways.[19][20] For instance, two-component systems can sense environmental stress, such as the presence of an antibiotic, and trigger changes in gene expression that confer resistance.[21]

The diagram below depicts a generalized two-component signaling pathway that can lead to the upregulation of an efflux pump, a common mechanism of resistance.[22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor_Kinase Sensor Histidine Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation cascade Efflux_Pump Efflux Pump Antibiotic This compound Efflux_Pump->Antibiotic Expels antibiotic Efflux_Gene Efflux Pump Gene Response_Regulator->Efflux_Gene Binds to promoter DNA DNA Efflux_Gene->Efflux_Pump Upregulates expression Antibiotic->Sensor_Kinase Binds to sensor

Caption: A generalized two-component signaling pathway for efflux pump-mediated resistance.

IV. Conclusion

A multi-faceted approach combining phenotypic and genotypic methods is essential for a comprehensive understanding of resistance development to "this compound." The protocols and workflows outlined in these application notes provide a robust framework for researchers to assess the durability of this novel antibacterial compound and to anticipate potential resistance mechanisms that may arise in clinical settings.

References

Application Notes and Protocols for the Evaluation of Novel Antibacterial Agents Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study on the Challenges of Sourcing Data for "Antibacterial Agent 46"

Executive Summary

The evaluation of new antibacterial agents is a cornerstone of infectious disease research and drug development. This document aims to provide a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of novel antibacterial compounds against clinically relevant bacterial isolates.

It is important to note that a thorough search for publicly available data on a specific compound referred to as "this compound," reportedly associated with patent WO2013030735A1, did not yield specific experimental results, such as Minimum Inhibitory Concentration (MIC) data against clinical isolates or detailed investigational protocols. The patent primarily describes a class of compounds known as 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, which are recognized as β-lactamase inhibitors. These inhibitors are typically used in combination with β-lactam antibiotics to counteract resistance mechanisms in bacteria, rather than possessing potent direct antibacterial activity on their own.

Given the absence of specific data for "this compound," this document will provide a generalized framework of application notes and protocols that can be applied to the study of any novel antibacterial agent.

Introduction to Antibacterial Susceptibility Testing

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The pipeline of new antibacterial drugs is unfortunately sparse, making the discovery and development of novel agents with new mechanisms of action a critical priority. A crucial step in the preclinical development of a new antibacterial candidate is the determination of its in vitro activity against a broad panel of clinically relevant bacterial isolates. This process, known as antimicrobial susceptibility testing (AST), provides essential data on the spectrum of activity, potency, and potential clinical utility of the compound.

Data Presentation: Summarizing Antibacterial Activity

Quantitative data from in vitro testing should be presented in a clear and structured format to allow for easy comparison and interpretation. The most common metric for the potency of an antibacterial agent is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro assay.

Table 1: Template for Summarizing Minimum Inhibitory Concentration (MIC) Data

Bacterial SpeciesStrain IDSource (e.g., ATCC, Clinical Isolate)Resistance Profile (if known)MIC (µg/mL) of Agent XMIC (µg/mL) of Comparator Drug 1MIC (µg/mL) of Comparator Drug 2
Staphylococcus aureusATCC 29213ATCCMethicillin-Susceptible
Staphylococcus aureusClinical Isolate 1Hospital AMethicillin-Resistant (MRSA)
Escherichia coliATCC 25922ATCC-
Escherichia coliClinical Isolate 2Hospital BESBL-producing
Pseudomonas aeruginosaATCC 27853ATCC-
Pseudomonas aeruginosaClinical Isolate 3Hospital CMulti-drug Resistant (MDR)
Enterococcus faecalisATCC 29212ATCC-
Enterococcus faecalisClinical Isolate 4Hospital DVancomycin-Resistant (VRE)

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and accuracy of antibacterial testing results.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a widely used technique for determining the MIC of an antimicrobial agent against bacteria.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Stock solution of the test antibacterial agent

  • Positive control (bacterial growth in broth without antibiotic)

  • Negative control (broth only)

  • Incubator (35-37°C)

Protocol:

  • Prepare serial twofold dilutions of the antibacterial agent in CAMHB directly in the 96-well microtiter plate. The typical final volume in each well is 100 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted antibacterial agent, as well as to the positive control wells. The negative control wells should only contain broth.

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Visualizations: Diagrams of Workflows and Mechanisms

Visual representations of experimental workflows and biological pathways can greatly enhance understanding.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis & Interpretation Agent_Prep Prepare Stock Solution of Antibacterial Agent MIC_Assay Perform Broth Microdilution (MIC Determination) Agent_Prep->MIC_Assay Isolate_Prep Culture and Standardize Clinical Isolates Isolate_Prep->MIC_Assay Time_Kill Conduct Time-Kill Kinetics Assay MIC_Assay->Time_Kill Data_Table Summarize MIC Values in a Table MIC_Assay->Data_Table Pathway_Analysis Investigate Mechanism of Action Time_Kill->Pathway_Analysis Biofilm_Assay Assess Biofilm Inhibition/Disruption Biofilm_Assay->Pathway_Analysis Report Generate Application Notes and Protocols Data_Table->Report Pathway_Analysis->Report Beta_Lactamase_Inhibition cluster_bacteria Bacterial Cell cluster_antibiotics Antibiotics Beta_Lactamase β-Lactamase (Resistance Enzyme) Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactive_Enzyme Inactive β-Lactamase Beta_Lactamase->Inactive_Enzyme Beta_Lactam β-Lactam Antibiotic (e.g., Penicillin) Beta_Lactam->Beta_Lactamase Hydrolysis Target Bacterial Cell Wall Synthesis Target (PBP) Beta_Lactam->Target Inhibits Inhibitor β-Lactamase Inhibitor (e.g., Diazabicyclooctane derivative) Inhibitor->Beta_Lactamase Inhibition Cell_Death Bacterial Cell Death Target->Cell_Death

Application Notes and Protocols for Combination Studies with Antibacterial Agent 46

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial agent 46" is a designation from patent literature (WO2013030735A1) with limited publicly available scientific data.[1] For the purpose of these application notes and to provide a detailed methodological framework, we will proceed with a hypothetical profile for "this compound."

Hypothetical Profile of this compound
  • Mechanism of Action: A novel inhibitor of the S. aureus Agr quorum-sensing system, specifically targeting the AgrA response regulator. This disruption of cell-to-cell communication attenuates the expression of virulence factors and may increase susceptibility to other antibiotics.

  • Spectrum of Activity: Narrow-spectrum, with primary activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4]

  • Proposed Combination Therapy: To be investigated in combination with a beta-lactam antibiotic, such as Oxacillin. The rationale is that by downregulating virulence and stress-response pathways, "this compound" may re-sensitize MRSA to beta-lactam antibiotics.

Application Note 1: Synergistic Activity of this compound with Oxacillin against MRSA

The rise of multidrug-resistant organisms, particularly MRSA, necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing antibiotics. This application note describes the synergistic interaction between "this compound" and Oxacillin against a clinical isolate of MRSA.

"this compound" is hypothesized to disrupt the Agr quorum-sensing pathway, a key regulator of virulence in S. aureus. By inhibiting this pathway, "this compound" is expected to reduce the production of toxins and enzymes that contribute to the pathogen's defense and survival. When combined with Oxacillin, a cell wall synthesis inhibitor, this disruption of regulatory networks can lead to a potent synergistic effect, resulting in enhanced bacterial killing at concentrations where either agent alone is sub-inhibitory.

Hypothetical Signaling Pathway for this compound

The diagram below illustrates the proposed mechanism of action where "this compound" inhibits the AgrA response regulator, preventing the upregulation of virulence factors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AgrC AgrC (Sensor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates AgrB AgrB (Processor) AIP AIP (Autoinducing Peptide) AgrB->AIP processes & exports Virulence Virulence Factor Expression AgrA->Virulence activates Agent46 This compound Agent46->AgrA inhibits AIP->AgrC binds

Caption: Hypothetical mechanism of "this compound" on the Agr signaling pathway.

Data Presentation: Synergy Analysis

The following tables summarize the hypothetical quantitative data from in vitro synergy testing of "this compound" in combination with Oxacillin against an MRSA strain (ATCC 43300).

Table 1: Checkerboard Assay Results

The checkerboard assay was performed to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between the two agents.[5][6]

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index (ΣFIC)Interpretation
This compound 1640.5Synergy
Oxacillin 12832
  • FIC Index Calculation:

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • ΣFIC = FIC of A + FIC of B

  • Interpretation:

    • ΣFIC ≤ 0.5: Synergy

    • 0.5 < ΣFIC ≤ 4: Additive/Indifference

    • ΣFIC > 4: Antagonism[6]

Table 2: Time-Kill Curve Assay Results

Time-kill curve analysis was conducted to assess the bactericidal activity of the combination over 24 hours.[7][8][9]

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 6hLog10 CFU/mL at 24hChange from 0h to 24h
Growth Control 6.08.59.2+3.2
This compound (1/4 MIC) 6.05.85.5-0.5
Oxacillin (1/4 MIC) 6.05.75.3-0.7
Combination (1/4 MIC each) 6.03.52.1-3.9
  • Interpretation of Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.[7]

  • Interpretation of Bactericidal Activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.[9]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This protocol details the method for assessing antibiotic synergy using the checkerboard microdilution technique.[10][11]

checkerboard_workflow start Start prep_agents Prepare serial dilutions of This compound (horizontal) and Oxacillin (vertical) in a 96-well plate. start->prep_agents prep_inoculum Prepare bacterial inoculum (MRSA, ~5x10^5 CFU/mL). prep_agents->prep_inoculum inoculate Inoculate all wells (except sterility controls). prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours. inoculate->incubate read_mic Determine MICs by visual inspection for turbidity. incubate->read_mic calc_fic Calculate the FIC Index. read_mic->calc_fic interpret Interpret the result: Synergy, Additive, or Antagonism. calc_fic->interpret end_node End interpret->end_node

Caption: Workflow for the checkerboard microdilution assay.

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • "this compound" and Oxacillin stock solutions

  • MRSA isolate (e.g., ATCC 43300)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

  • Plate Preparation: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. In column 1, add 50 µL of a working solution of "this compound" to row A. Perform serial dilutions down the column. c. In row A, add 50 µL of a working solution of Oxacillin to column 1. Perform serial dilutions across the row. d. This creates a gradient of "this compound" concentrations along the y-axis and Oxacillin concentrations along the x-axis.

  • Inoculum Preparation: a. Prepare a suspension of the MRSA isolate in sterile saline to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5x10^5 CFU/mL.

  • Inoculation: a. Inoculate each well with 100 µL of the bacterial suspension. b. Include a growth control well (bacteria only) and a sterility control well (broth only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: a. After incubation, determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible growth. b. Calculate the FIC index as described in Table 1 to determine the nature of the interaction.

Protocol 2: Time-Kill Curve Assay

This protocol is used to evaluate the bactericidal or bacteriostatic activity of the antibiotic combination over time.

time_kill_workflow start Start prep_cultures Prepare overnight culture of MRSA. start->prep_cultures setup_tubes Set up test tubes with CAMHB and sub-inhibitory concentrations of: 1. Growth Control 2. Agent 46 alone 3. Oxacillin alone 4. Combination prep_cultures->setup_tubes inoculate Inoculate tubes with MRSA (~5x10^5 CFU/mL). setup_tubes->inoculate incubate Incubate at 37°C with shaking. inoculate->incubate sampling Collect aliquots at 0, 2, 4, 6, 8, and 24 hours. incubate->sampling plate_count Perform serial dilutions and plate on agar to determine viable counts (CFU/mL). sampling->plate_count plot_data Plot Log10 CFU/mL vs. Time. plate_count->plot_data end_node End plot_data->end_node

Caption: Workflow for the time-kill curve assay.

  • Culture tubes

  • Shaking incubator

  • CAMHB

  • "this compound" and Oxacillin

  • MRSA isolate

  • Agar plates

  • Sterile saline for dilutions

  • Inoculum Preparation: a. Grow an overnight culture of the MRSA isolate in CAMHB. b. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5x10^5 CFU/mL.

  • Assay Setup: a. Prepare culture tubes with the diluted inoculum and the following conditions: i. Growth control (no antibiotic) ii. "this compound" at 1/4 MIC iii. Oxacillin at 1/4 MIC iv. Combination of "this compound" and Oxacillin, each at 1/4 MIC.

  • Incubation and Sampling: a. Incubate the tubes at 37°C with agitation. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Count: a. Perform serial dilutions of each aliquot in sterile saline. b. Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C. c. Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: a. Convert CFU/mL to log10 CFU/mL. b. Plot the log10 CFU/mL versus time for each condition to generate the time-kill curves. c. Analyze the curves for synergy and bactericidal activity as defined in the data presentation section.

References

Troubleshooting & Optimization

"Antibacterial agent 46" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 46. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a hydrophobic molecule with inherently low aqueous solubility. Its solubility in pure water at room temperature is typically less than 1 µg/mL. This can present challenges for in vitro and in vivo studies. Factors such as pH and the presence of salts can further influence its solubility.

Q2: Why is my stock solution of this compound precipitating when diluted in aqueous media?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds.[1] This often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. The organic solvent is miscible with the aqueous phase, but the compound itself is not soluble and crashes out of the solution. To mitigate this, it is recommended to use a step-wise dilution or to incorporate solubilizing agents in the final aqueous solution.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: For weakly acidic or basic drugs, altering the pH can significantly increase solubility.[2][3][4] If this compound has ionizable groups, adjusting the pH of the aqueous solution to favor the ionized form can enhance its solubility.[5] For a weakly acidic compound, increasing the pH will lead to higher solubility, while for a weakly basic compound, a lower pH will increase solubility.[3][4] It is crucial to determine the pKa of the compound to effectively use this method.

Q4: What are co-solvents and how can they help with solubility?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[6][7][8] Commonly used co-solvents in research include ethanol, propylene glycol, and polyethylene glycol (PEG).[7] They work by reducing the polarity of the aqueous solvent, which allows for better solvation of the nonpolar drug molecules. However, it's important to consider the potential toxicity of co-solvents to cells or organisms in your experiments.[2]

Q5: Are there other methods to enhance the solubility of this compound for my experiments?

A5: Yes, several other techniques can be employed. These include the use of surfactants to form micelles that can encapsulate the drug, complexation with cyclodextrins, or the preparation of solid dispersions.[2][3][4][6] The choice of method will depend on the specific requirements of your experiment, including the desired concentration and the compatibility of the solubilizing agents with your assay.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Problem: After diluting a DMSO stock of this compound into cell culture media, a precipitate is observed, leading to inconsistent results in cell-based assays.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your media is as low as possible, typically below 0.5%, to minimize its effect on both the compound's solubility and cell viability.

  • Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This can sometimes prevent the compound from crashing out of solution.

  • Use of a Surfactant: Consider the addition of a biocompatible, non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the cell culture media at a low, non-toxic concentration.

  • Complexation with Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Prepare a complex of this compound with a suitable cyclodextrin before adding it to the media.

Issue 2: Inconsistent Results in Antibacterial Susceptibility Testing

Problem: Minimum Inhibitory Concentration (MIC) values for this compound vary significantly between experiments.

Troubleshooting Steps:

  • Ensure Complete Solubilization in Stock: Visually inspect your stock solution to ensure there is no undissolved particulate matter. Gentle warming or sonication may be necessary to fully dissolve the compound in the organic solvent.

  • Solubility in Test Media: Determine the solubility of this compound in the specific broth (e.g., Mueller-Hinton Broth) used for your MIC assays. The composition of the media can affect solubility.

  • Use of Solubilizing Agents: If solubility in the test media is low, consider incorporating a solubilizing agent that does not interfere with bacterial growth or the activity of the antibacterial agent. A preliminary control experiment to test the effect of the agent on the bacteria is recommended.

  • Standardize Preparation Method: Ensure that the preparation of the antibacterial agent dilutions is consistent across all experiments. This includes the same stock concentration, dilution factors, and mixing procedures.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mg/mL) at 25°C
Water< 0.001
Phosphate-Buffered Saline (PBS) pH 7.4< 0.001
Dimethyl Sulfoxide (DMSO)> 50
Ethanol~5
Propylene Glycol~10
10% (w/v) Hydroxypropyl-β-Cyclodextrin in Water~1
Table 2: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Basic this compound
pHSolubility (µg/mL) at 25°C
3.015.2
5.01.8
7.0< 0.1
9.0< 0.1

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is based on the widely recognized shake-flask method for determining thermodynamic solubility.[9]

Materials:

  • This compound (solid)

  • Purified water (or buffer of choice)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous solvent (e.g., 1 mL of purified water).

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mg/mL).

  • Vortex the vial until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_assay Assay start Start weigh Weigh Agent 46 start->weigh add_solvent Add Solvent weigh->add_solvent dissolve Dissolve add_solvent->dissolve ph_adjust pH Adjustment dissolve->ph_adjust cosolvent Co-solvent Addition dissolve->cosolvent cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin dilute Dilute in Assay Medium ph_adjust->dilute cosolvent->dilute cyclodextrin->dilute incubate Incubate dilute->incubate measure Measure Activity incubate->measure end End measure->end signaling_pathway agent46 This compound (Solubilized) membrane Bacterial Cell Membrane agent46->membrane Passive Diffusion target Intracellular Target (e.g., DNA Gyrase) membrane->target dna_rep DNA Replication target->dna_rep Inhibition protein_syn Protein Synthesis target->protein_syn Inhibition cell_death Cell Death dna_rep->cell_death protein_syn->cell_death

References

Technical Support Center: Optimizing "Antibacterial Agent 46" Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of "Antibacterial Agent 46" for various in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro antibacterial testing.

Issue Potential Cause Recommended Solution
No antibacterial activity observed The concentrations of "this compound" used may be too low.Determine the Minimum Inhibitory Concentration (MIC) to establish a baseline effective concentration.[1]
The bacterial strain being tested may be resistant to "this compound".Include a known susceptible control strain in your experiments to validate the assay.[2]
"this compound" may have been improperly stored or handled, leading to degradation.Review the storage and handling instructions for "this compound" to ensure its stability.
The growth medium used may be interfering with the activity of "this compound".The composition of the testing media, such as pH and cation content, can affect the agent's activity.[3][4] Consider using a different standardized medium like Mueller-Hinton broth.[2]
Inconsistent results between experiments The size of the bacterial inoculum may be varying between experiments.Standardize the inoculum size for all experiments, as this is a critical variable in susceptibility testing.[2] A recommended inoculum is 5x10^5 colony-forming units (CFU)/mL for broth microdilution.[2]
The incubation time and conditions may not be consistent.Ensure that incubation times and temperatures are consistent across all assays to ensure reproducibility.[5]
The "this compound" may not be fully solubilized in the testing medium.Ensure complete solubilization of the agent in the chosen solvent and that the final solvent concentration does not affect bacterial growth.
High background in absorbance readings The "this compound" itself may be colored or form a precipitate at the concentrations tested.Run control wells containing only the medium and "this compound" (no bacteria) to subtract the background absorbance.
Zone of inhibition observed, but MIC is high "this compound" may have poor diffusion through the agar.For compounds with poor diffusion, a broth dilution method is more suitable for determining the MIC.[2]

Frequently Asked Questions (FAQs)

1. What is the first step to determine the optimal concentration of "this compound"?

The initial and most crucial step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][6] This value provides a baseline for selecting concentrations for further assays.

2. How do I determine if "this compound" is bactericidal or bacteriostatic?

After determining the MIC, you should perform a Minimum Bactericidal Concentration (MBC) assay. The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7]

  • If the MBC is close to the MIC (typically ≤ 4 times the MIC), the agent is considered bactericidal .

  • If the MBC is significantly higher than the MIC, the agent is likely bacteriostatic .

3. What are the standard methods for determining the MIC of "this compound"?

The most common methods are broth dilution and agar dilution.[3][4][5]

  • Broth microdilution involves a serial dilution of "this compound" in a liquid growth medium in a 96-well plate.[8]

  • Agar dilution involves incorporating the agent into an agar medium at various concentrations.[5][9]

4. What factors can influence the in vitro activity of "this compound"?

Several factors can affect the outcome of in vitro tests, including:

  • The specific bacterial strain used.

  • The composition of the growth medium (e.g., pH, ions).[3][4]

  • The size of the initial bacterial inoculum.[2]

  • The incubation time and conditions.

  • The presence of other substances that may interact with the agent.[3][4]

5. How can I assess the effect of "this compound" on bacterial growth over time?

A time-kill assay is the most appropriate method for this. This assay measures the rate of bacterial killing at different concentrations of the antibacterial agent over a specific period, typically 24 hours.[8][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibacterial agent.[1][8]

Materials:

  • "this compound" stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh culture, suspend bacterial colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[1][2]

  • Prepare "this compound" Dilutions:

    • Perform a two-fold serial dilution of the "this compound" stock solution in MHB directly in the 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted "this compound" and control wells.

  • Controls:

    • Growth Control: Wells with MHB and bacterial inoculum only (no agent).

    • Sterility Control: Wells with MHB only (no bacteria or agent).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of "this compound" that shows no visible bacterial growth. This can be assessed visually or by reading the optical density (OD) with a spectrophotometer.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to assess the killing activity of the agent.[7]

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth in the MIC assay.

  • Plate these aliquots onto fresh agar plates (without any antibacterial agent).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of "this compound" that results in a 99.9% reduction in CFU compared to the initial inoculum.[7]

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilution of Agent 46 inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate incubate_mic Incubate (16-20h) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic plate_mic Plate from Clear MIC Wells read_mic->plate_mic Proceed with non-turbid wells incubate_mbc Incubate (18-24h) plate_mic->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of "this compound".

troubleshooting_logic start No Antibacterial Activity Observed check_conc Is the concentration range appropriate? start->check_conc check_strain Is the bacterial strain susceptible? check_conc->check_strain Yes determine_mic Action: Determine MIC check_conc->determine_mic No check_media Is the growth medium interfering? check_strain->check_media Yes use_control Action: Use a susceptible control strain check_strain->use_control No change_media Action: Use standardized medium (e.g., MHB) check_media->change_media Yes

Caption: Troubleshooting logic for lack of antibacterial activity.

References

Technical Support Center: Troubleshooting "Antibacterial Agent 46" MIC Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in Minimum Inhibitory Concentration (MIC) assays for "Antibacterial Agent 46." Given that "this compound" can refer to different compounds in various contexts, including colistin (a polymyxin) or ceftazidime (a β-lactam), this guide covers both general and agent-specific issues.

Frequently Asked Questions (FAQs) - General MIC Assay Troubleshooting

Q1: My MIC values for the same compound and organism are inconsistent between experiments. What are the common causes?

Variability in MIC assays can stem from several factors.[1][2][3][4] Key areas to investigate include:

  • Inoculum Preparation: The concentration of the bacterial inoculum is a critical parameter.[1][2][3] Inconsistent inoculum density can lead to significant shifts in MIC values.

  • Media Composition: The type and composition of the growth media can affect both bacterial growth and the activity of the antibacterial agent.[2][3] For instance, the concentration of divalent cations like Ca²⁺ and Mg²⁺ is crucial for the activity of some agents.[5][6]

  • Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can impact results.[2][5][7]

  • Operator-Dependent Variability: Minor differences in technique between laboratory personnel can contribute to variability.[1]

  • Reagent Quality and Storage: Degradation of the antibacterial agent stock solution or variations in media batches can be a source of error.[5]

Q2: How can I ensure my inoculum is standardized correctly?

Standardization of the inoculum is crucial for reproducible MIC results. The goal is to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.

A common method involves:

  • Preparing a bacterial suspension from a fresh culture (18-24 hours old) in saline or broth.

  • Adjusting the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Further diluting this adjusted suspension to achieve the final desired concentration in the wells.

Always prepare the inoculum fresh for each experiment and use it within 30 minutes of preparation.[8]

Q3: What are the best practices for preparing the antibiotic dilutions?

To minimize errors in antibiotic concentration:

  • Use a freshly prepared stock solution of "this compound" for each assay, or ensure that stored stock solutions are within their stability limits.

  • Perform serial dilutions carefully, ensuring proper mixing at each step.

  • Use calibrated pipettes.[2]

  • Prepare the dilutions in the same medium that will be used for the assay.

Q4: I am observing "skipped wells" in my results. What does this mean and how should I interpret it?

"Skipped wells" refer to a phenomenon where there is no bacterial growth in a well, but growth is observed in wells with higher antibiotic concentrations.[9] This can be caused by heteroresistance within the bacterial population, where a subpopulation of the bacteria is more resistant.[6][9] When encountering skipped wells, the MIC should be recorded as the lowest concentration that completely inhibits visible growth.

Q5: How critical is the choice of microtiter plate?

For most antibacterial agents, standard polystyrene microtiter plates are acceptable. However, for certain classes of compounds, the plate material can significantly impact the results. This is particularly true for polymyxins like colistin.

Agent-Specific Troubleshooting

If "this compound" is a Polymyxin (e.g., Colistin)

Q1: I'm seeing unusually high or variable MICs for colistin. What could be the cause?

Polymyxins are cationic peptides that can adhere to the negatively charged surfaces of standard polystyrene microtiter plates.[9][10][11] This binding reduces the effective concentration of the antibiotic in the well, leading to falsely elevated and variable MICs.[10][11]

Troubleshooting Steps:

  • Use of Surfactants: The addition of surfactants like Polysorbate-80 (P-80) was previously recommended to reduce binding. However, this is no longer advised by CLSI and EUCAST as P-80 can have synergistic effects with polymyxins, leading to artificially low MICs.[10][12]

  • Plate Material: Using plates made of different materials, such as glass-coated plates, may yield more reliable results, though this is not part of standard reference methods.[10]

  • Broth Microdilution: Broth microdilution is the recommended reference method for polymyxin susceptibility testing.[6] Agar-based methods like disk diffusion are unreliable due to the poor diffusion of large polymyxin molecules.[5][12]

If "this compound" is a β-Lactam (e.g., Ceftazidime)

Q1: My ceftazidime MIC results are showing a wide range of variability, especially for Pseudomonas aeruginosa. Is this expected?

Yes, a higher degree of variability can be observed with some β-lactams, including ceftazidime, when tested against certain organisms like P. aeruginosa.[1] Factors that can influence this variability include:

  • Inoculum Effect: The MICs of β-lactams can be significantly affected by the inoculum density.[1]

  • Expression of Resistance Mechanisms: The expression of resistance mechanisms like AmpC β-lactamases can be variable and influenced by experimental conditions.[1]

  • Atmospheric Conditions: Incubation in an environment with elevated CO₂ can decrease the susceptibility to β-lactams for some isolates due to increased β-lactamase activity.[7]

Troubleshooting Steps:

  • Strict Inoculum Control: Pay meticulous attention to standardizing the inoculum.

  • Consistent Incubation: Ensure consistent incubation times and atmospheric conditions for all experiments.

  • Quality Control: Regularly test quality control strains with known ceftazidime MIC ranges to ensure the assay is performing correctly.

Data Presentation

Table 1: Key Parameters for Broth Microdilution MIC Assay

ParameterRecommendationRationale
Bacterial Growth Phase Logarithmic phaseEnsures actively dividing cells are used for susceptibility testing.
Inoculum Turbidity 0.5 McFarland StandardCorresponds to approx. 1-2 x 10⁸ CFU/mL.
Final Inoculum Density Approx. 5 x 10⁵ CFU/mLStandardized density to ensure reproducibility.[13]
Incubation Temperature 35 ± 2 °COptimal growth temperature for most clinically relevant bacteria.
Incubation Time 16-20 hoursAllows for sufficient bacterial growth for visual inspection.[13]
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing.[14]

Table 2: Example Quality Control (QC) Ranges for E. coli ATCC 25922

AntibioticAcceptable MIC Range (µg/mL)
Ceftazidime0.25 - 1
Colistin0.25 - 2
Note: These are example ranges. Always refer to the latest CLSI or EUCAST guidelines for current QC ranges.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]

Materials:

  • 96-well U-bottom microtiter plates

  • "this compound" stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (18-24 hours old) on a non-selective agar plate

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Calibrated pipettes and multichannel pipette

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold dilutions of "this compound" in CAMHB in separate tubes. The concentrations should span the expected MIC range. b. Dispense 50 µL of each antibiotic dilution into the appropriate wells of the 96-well plate. c. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Inoculum Preparation: a. Select 3-5 isolated colonies from the agar plate and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. c. Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well (except the negative control well). This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL per well.

  • Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" that shows no visible bacterial growth.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Antibiotic Dilutions inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_results Read MIC Value (Lowest concentration with no growth) incubate->read_results qc_check Check QC Strain Results read_results->qc_check Troubleshooting_MIC cluster_troubleshoot Troubleshooting Steps start Inconsistent MIC Results qc_check Are QC strain MICs within range? start->qc_check check_inoculum Verify Inoculum Preparation and Density qc_check->check_inoculum No check_media Check Media Preparation and pH qc_check->check_media No check_agent Verify Antibiotic Stock Concentration and Stability qc_check->check_agent No check_procedure Review Assay Procedure (Pipetting, Incubation) qc_check->check_procedure No valid_results Results Likely Valid (Biological Variability) qc_check->valid_results Yes check_agent_specific Consider Agent-Specific Issues (e.g., Plastic Binding) check_procedure->check_agent_specific

References

Technical Support Center: Antibacterial Agent 46 (Zidebactam)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 46, also known as Zidebactam (WCK 5107). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of Zidebactam, with a specific focus on its potential cytotoxicity and mitigation strategies.

I. Overview of Zidebactam

Zidebactam is a novel bicyclo-acyl hydrazide derivative of the diazabicyclooctane (DBO) scaffold.[1][2] It functions as a β-lactam enhancer through its high-affinity binding to Penicillin-Binding Protein 2 (PBP2), which disrupts bacterial cell wall synthesis.[1][3][4] Additionally, Zidebactam exhibits inhibitory activity against Ambler class A and C β-lactamases.[5][6] Its dual mechanism of action makes it a promising agent against multidrug-resistant (MDR) Gram-negative bacteria, particularly when used in combination with β-lactam antibiotics like cefepime.[1][6][7]

II. FAQs: Cytotoxicity of Zidebactam

This section addresses common questions regarding the potential cytotoxic effects of Zidebactam in eukaryotic cell cultures.

Q1: What is the known cytotoxicity profile of Zidebactam?

A1: Preclinical studies and available data suggest that Zidebactam has a favorable safety profile with low cytotoxicity to mammalian cells at therapeutic concentrations. However, as with any experimental compound, it is crucial to determine the specific cytotoxic potential in your experimental system.

Q2: What are the potential mechanisms of cytotoxicity for β-lactamase inhibitors like Zidebactam?

A2: While specific data for Zidebactam is limited, general mechanisms for antibiotic-induced cytotoxicity in mammalian cells can include mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS). It is important to note that these effects are more commonly associated with bactericidal antibiotics that directly kill bacteria, and Zidebactam's primary role is to enhance the activity of other β-lactams.

Q3: How can I assess the cytotoxicity of Zidebactam in my cell line?

A3: A variety of in vitro assays can be used to evaluate the cytotoxicity of Zidebactam. A tiered approach is recommended, starting with cell viability assays and progressing to more specific mechanistic assays if significant cytotoxicity is observed.

Table 1: Recommended Cytotoxicity Assays for Zidebactam

Assay TypePrincipleEndpoint MeasuredRecommended Method(s)
Cell Viability Measures metabolic activity as an indicator of viable cells.Colorimetric or fluorometric signal proportional to the number of living cells.MTT, MTS, WST-1, or resazurin (alamarBlue) assays.
Membrane Integrity Detects damage to the cell membrane, a hallmark of necrosis.Release of intracellular enzymes (e.g., LDH) or uptake of membrane-impermeable dyes.Lactate Dehydrogenase (LDH) release assay, Trypan Blue exclusion, Propidium Iodide (PI) staining.
Apoptosis Identifies programmed cell death.Caspase activation, DNA fragmentation, or changes in membrane asymmetry.Caspase-3/7 activity assays, TUNEL assay, Annexin V/PI staining.
Mitochondrial Function Assesses the impact on mitochondrial health.Mitochondrial membrane potential.JC-1, TMRM, or TMRE staining.
Oxidative Stress Measures the generation of reactive oxygen species.Cellular levels of ROS.DCFDA/H2DCFDA assay, CellROX Green/Deep Red.

III. Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides a structured approach to troubleshoot experiments where Zidebactam exhibits higher-than-expected cytotoxicity.

Issue: High level of cell death observed in Zidebactam-treated cultures.

dot```dot graph Troubleshooting_Cytotoxicity { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="High Cytotoxicity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Concentration [label="Verify Zidebactam Concentration"]; Purity [label="Check Compound Purity & Stability"]; Assay [label="Review Assay Protocol"]; CellLine [label="Assess Cell Line Health & Sensitivity"]; Contamination [label="Rule Out Contamination"]; Mitigation [label="Implement Mitigation Strategies", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Concentration; Concentration -> Purity; Purity -> Assay; Assay -> CellLine; CellLine -> Contamination; Contamination -> Mitigation; }

Caption: Strategies to mitigate Zidebactam-induced cytotoxicity.

1. Dose-Response Optimization:

  • Rationale: The primary approach to mitigating cytotoxicity is to use the lowest effective concentration of Zidebactam.

  • Protocol:

    • Perform a dose-response study to determine the minimal concentration of Zidebactam required to achieve the desired β-lactam enhancing effect in your bacterial co-culture system.

    • Simultaneously, perform a dose-response cytotoxicity assay with your mammalian cell line to identify the concentration range where cell viability is minimally affected.

    • Select a working concentration of Zidebactam that provides a sufficient therapeutic window between its antibacterial enhancement and its cytotoxic effects.

2. Combination with β-lactam Antibiotics:

  • Rationale: Zidebactam's primary function is to enhance the activity of β-lactam antibiotics. In a co-culture model, the presence of the target bacteria and the partner β-lactam may allow for the use of a lower, less cytotoxic concentration of Zidebactam.

  • Experimental Design:

    • When assessing cytotoxicity in a co-culture model (mammalian cells and bacteria), evaluate the cytotoxicity of Zidebactam in the presence and absence of the partner β-lactam (e.g., cefepime).

    • The synergistic antibacterial effect may allow for a reduction in the required concentration of Zidebactam.

3. Co-treatment with Antioxidants:

  • Rationale: If oxidative stress is identified as a potential mechanism of cytotoxicity, co-administration of an antioxidant may alleviate these effects.

  • Protocol:

    • Pre-treat mammalian cells with an antioxidant, such as N-acetyl-L-cysteine (NAC), for a few hours before adding Zidebactam.

    • Perform a dose-response of the antioxidant to find a concentration that is non-toxic to the cells.

    • Evaluate the effect of the antioxidant on Zidebactam-induced cytotoxicity using a relevant assay (e.g., cell viability or ROS production).

4. Optimization of Incubation Time:

  • Rationale: Reducing the duration of exposure to Zidebactam may minimize its cytotoxic effects.

  • Experimental Design:

    • Conduct a time-course experiment to determine the minimum time required for Zidebactam to exert its β-lactam enhancing effect.

    • Assess cytotoxicity at various time points to identify a therapeutic window where antibacterial enhancement is achieved with minimal impact on mammalian cell viability.

V. Experimental Protocols

1. MTT Cell Viability Assay

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Zidebactam (and appropriate vehicle controls) for the desired incubation period.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

  • Methodology:

    • Seed and treat cells as described for the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Add the supernatant to an assay plate containing the LDH reaction mixture.

    • Incubate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

    • Add a stop solution.

    • Measure the absorbance at a wavelength of 490 nm.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

VI. Signaling Pathway

dot

Caption: Simplified mechanism of action of Zidebactam in bacteria.

Disclaimer: This information is intended for research purposes only. The cytotoxicity of Zidebactam can vary depending on the cell line, experimental conditions, and the specific lot of the compound. It is essential to perform your own validation experiments.

References

Inconsistent results with "Antibacterial agent 46" experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Antibacterial agent 46."

Troubleshooting Inconsistent Results

Variability in antimicrobial testing can arise from a number of factors.[1] This section addresses common issues that may lead to inconsistent results in experiments with this compound.

Question 1: Why am I seeing significant variations in the Minimum Inhibitory Concentration (MIC) for the same bacterial strain across different experiments?

Answer: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[2][3][4] Several factors can contribute to this variability:

  • Inoculum Density: The initial concentration of bacteria is a critical variable. A higher than intended inoculum can lead to apparently higher MIC values. Conversely, a low inoculum might result in artificially low MICs. It is crucial to standardize the inoculum to approximately 5 x 10^5 CFU/mL.[5]

  • Growth Medium Composition: The type and quality of the growth medium, such as Mueller-Hinton broth, can impact results.[4][6] Variations in pH, cation concentration, and the presence of interfering substances can affect the activity of this compound.[2]

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) must be kept consistent.[4] Deviations can alter bacterial growth rates and the efficacy of the agent.

  • Agent Preparation and Storage: Ensure that this compound is properly dissolved and stored according to the manufacturer's instructions. Improper handling can lead to degradation of the compound.

Troubleshooting Workflow for Inconsistent MIC

start Start: Inconsistent MIC Results check_inoculum Verify Inoculum Preparation Standardize to 5x10^5 CFU/mL? start->check_inoculum check_inoculum->start [ No, Correct ] check_media Examine Growth Medium Consistent lot and pH? check_inoculum->check_media [ Yes ] check_media->start [ No, Correct ] check_incubation Review Incubation Parameters Correct time, temp, and atmosphere? check_media->check_incubation [ Yes ] check_incubation->start [ No, Correct ] check_agent Assess Agent Stock Correct preparation and storage? check_incubation->check_agent [ Yes ] check_agent->start [ No, Correct ] perform_qc Run Quality Control Use reference strains (e.g., ATCC)? check_agent->perform_qc [ Yes ] perform_qc->start [ Fail, Re-evaluate All Steps ] resolve Consistent Results Achieved perform_qc->resolve [ Pass ]

Caption: Troubleshooting workflow for inconsistent MIC results.

Question 2: My time-kill curve experiments show bacterial regrowth after an initial decline. What could be the cause?

Answer: This phenomenon, often seen in time-kill assays, can be attributed to several factors:

  • Bacteriostatic vs. Bactericidal Effect: At the tested concentration, this compound may be bacteriostatic (inhibiting growth) rather than bactericidal (killing the bacteria).

  • Degradation of the Agent: The antibacterial agent may not be stable over the entire course of the experiment, allowing for bacterial regrowth once its concentration falls below the MIC.

  • Emergence of Resistance: A subpopulation of resistant bacteria may be selected for during the experiment, leading to their subsequent proliferation.

  • Paradoxical Growth (Eagle Effect): In rare cases, some antibacterial agents exhibit a paradoxical effect where their bactericidal activity decreases at concentrations above the optimal level.[5]

Question 3: I am not observing any zone of inhibition in my disk diffusion assays. What should I check?

Answer: A lack of a zone of inhibition can be perplexing. Here are some potential reasons:

  • Inappropriate Bacterial Strain: The chosen bacterial strain may be inherently resistant to this compound.[7]

  • Agent Solubility and Diffusion: The agent may have poor solubility or may not diffuse well through the agar.[6][7]

  • Disk Impregnation: Ensure that the disks are properly impregnated with the correct concentration of the agent.

  • Agar Conditions: The type and depth of the agar can influence the diffusion of the antibacterial agent.[4]

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound?

This compound is a novel synthetic compound that targets the bacterial enzyme DNA gyrase. By inhibiting this enzyme, the agent prevents DNA replication, leading to bacterial cell death.

Signaling Pathway of this compound

agent This compound cell_wall Bacterial Cell Wall agent->cell_wall Penetrates replication DNA Replication agent->replication Inhibits cytoplasm Cytoplasm cell_wall->cytoplasm gyrase DNA Gyrase cytoplasm->gyrase Binds to dna Bacterial DNA gyrase->dna Acts on gyrase->replication death Cell Death replication->death Leads to

Caption: Proposed mechanism of action for this compound.

What are the recommended quality control strains for experiments with this compound?

It is recommended to use standard ATCC (American Type Culture Collection) reference strains for quality control. The choice of strains will depend on the spectrum of activity of the agent. Commonly used strains for broad-spectrum antibacterial testing include:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Pseudomonas aeruginosa (e.g., ATCC 27853)

How should I prepare a stock solution of this compound?

For consistent results, it is crucial to follow a standardized protocol for preparing the stock solution.

  • Accurately weigh the powdered form of this compound.

  • Dissolve in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store at -20°C or as recommended by the manufacturer.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.[3]

  • Prepare a 96-well microtiter plate with serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria without the agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[2][3]

Time-Kill Curve Assay

This assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8][9]

  • Prepare flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).[8]

  • Inoculate the flasks with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Experimental Workflow for Time-Kill Assay

start Start: Time-Kill Assay prep_flasks Prepare Flasks with Agent Concentrations start->prep_flasks inoculate Inoculate with Standardized Bacteria prep_flasks->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample plate Perform Serial Dilutions and Plate sample->plate count Count Colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot end End: Analyze Curves plot->end

Caption: Workflow for conducting a time-kill curve assay.

Data Presentation

Table 1: Example MIC Data for this compound
Bacterial StrainATCC NumberMIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Escherichia coli259221 - 4
Pseudomonas aeruginosa278538 - 32
Table 2: Key Parameters for Time-Kill Curve Experiments
ParameterRecommended Value
Starting Inoculum~5 x 10^5 CFU/mL
Incubation Temperature37°C
Sampling Time Points0, 2, 4, 8, 24 hours
Agent Concentrations0.5x, 1x, 2x, 4x MIC

References

Technical Support Center: Improving the In Vivo Bioavailability of Antibacterial Agent 46

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of "Antibacterial agent 46."

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical development of antibacterial agents with suboptimal in vivo exposure.

Question: Our in vitro potent "this compound" demonstrates poor efficacy in our animal infection model. What are the initial troubleshooting steps?

Answer:

A discrepancy between in vitro potency and in vivo efficacy is a frequent challenge. A systematic investigation is crucial to identify the root cause.

Initial Troubleshooting Workflow

graph TD; A[Start: Poor In Vivo Efficacy] --> B{Confirm In Vitro Potency}; B --> C{Assess In Vivo Exposure}; C --> D{Is PK/PD Target Met?}; D -- No --> E[Investigate Bioavailability]; D -- Yes --> F[Evaluate Alternative Issues (e.g., protein binding, tissue distribution)]; E --> G{Characterize Physicochemical Properties}; G --> H[Solubility Assessment]; G --> I[Permeability Assessment]; H --> J[Formulation Strategies]; I --> K[Efflux/Metabolism Studies];

Caption: Workflow for troubleshooting poor in vivo efficacy.

  • Confirm In Vitro Potency: Re-evaluate the Minimum Inhibitory Concentration (MIC) of "this compound" against the specific strain used in your animal model.

  • Assess In Vivo Exposure: Conduct a preliminary pharmacokinetic (PK) study to determine the concentration of the agent in plasma and at the site of infection over time.

  • Analyze Physicochemical Properties: Poor aqueous solubility and low membrane permeability are the most common causes of low oral bioavailability.

Question: How can we determine if low solubility is the primary factor limiting the bioavailability of "this compound"?

Answer:

A combination of in silico prediction and in vitro experiments can elucidate the role of solubility.

  • In Silico Prediction: Utilize software to predict the aqueous solubility based on the chemical structure of "this compound."

  • Kinetic and Thermodynamic Solubility Assays: These experiments provide quantitative data on the solubility of your compound.

Table 1: Hypothetical Solubility Data for "this compound"

Assay TypeBuffer SystemSolubility (µg/mL)Classification
Kinetic SolubilitypH 7.4 Phosphate Buffer< 1Very Low
Thermodynamic SolubilitypH 7.4 Phosphate Buffer< 0.5Very Low

A solubility of < 10 µg/mL is often indicative of potential bioavailability challenges.

Frequently Asked Questions (FAQs)

Question: What are the most effective formulation strategies to enhance the oral bioavailability of a poorly soluble compound like "this compound"?

Answer:

The choice of formulation strategy depends on the physicochemical properties of the compound. Common approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can significantly improve its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: These include solutions, suspensions, and emulsions that can enhance drug solubilization and absorption via lymphatic pathways.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.

Decision Tree for Formulation Strategy Selection

graph TD; A[Start: Poorly Soluble Compound] --> B{LogP Value?}; B -- "< 2" --> C{High Melting Point?}; B -- "> 2" --> D[Lipid-Based Formulations]; C -- Yes --> E[Amorphous Solid Dispersions]; C -- No --> F[Particle Size Reduction];

Caption: Decision tree for selecting a formulation strategy.

Question: How do we perform a Caco-2 permeability assay to assess the intestinal absorption of "this compound"?

Answer:

The Caco-2 permeability assay is a standard in vitro method to predict human intestinal absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (A to B):

    • Add "this compound" (in a transport buffer, typically at 10 µM) to the apical (A) side of the monolayer.

    • Take samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (B to A):

    • Add the agent to the basolateral (B) side and sample from the apical (A) side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of "this compound" in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp is calculated using the following formula: Papp = (dQ/dt) / (A * C0)

    • dQ/dt: Rate of drug appearance in the receiver chamber

    • A: Surface area of the filter

    • C0: Initial concentration in the donor chamber

Table 2: Hypothetical Caco-2 Permeability Data for "this compound"

DirectionPapp (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Classification
A to B0.58.0Low Permeability, High Efflux
B to A4.0

An efflux ratio > 2 suggests that the compound is a substrate for efflux transporters, which can be a significant barrier to absorption.

Factors Affecting Oral Bioavailability

G

Caption: Key factors influencing oral bioavailability.

"Antibacterial agent 46" off-target effects in eukaryotic cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 46

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in eukaryotic cells and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination in prokaryotes.[1][2] By trapping these enzymes on the DNA, the agent introduces double-strand breaks that lead to bacterial cell death.[3][4]

Q2: I'm observing unexpected cytotoxicity in my eukaryotic cell line. What are the known off-target effects of Agent 46?

A2: While highly selective for prokaryotic enzymes, some fluoroquinolones can exhibit off-target effects in eukaryotic cells at higher concentrations.[5] The primary off-target effects for Agent 46 include:

  • Mitochondrial Toxicity: Agent 46 can interfere with mitochondrial DNA (mtDNA) synthesis and function by inhibiting mammalian topoisomerase II, which is structurally related to bacterial gyrase.[6][7] This can lead to decreased mitochondrial membrane potential, overproduction of reactive oxygen species (ROS), and impaired cellular respiration.[8][9]

  • Inhibition of Eukaryotic Topoisomerase II: At high concentrations, Agent 46 can inhibit human topoisomerase IIα, which may lead to DNA damage and genotoxic effects.[10][11]

  • Induction of Apoptosis: Mitochondrial dysfunction and DNA damage can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[8][12]

Q3: What are the typical IC50 values for Agent 46 in eukaryotic cell lines?

A3: The 50% inhibitory concentration (IC50) varies depending on the cell line and exposure time. Generally, IC50 values for eukaryotic cells are significantly higher than the minimum inhibitory concentration (MIC) for bacteria. Please refer to the data table below for specific values.

Q4: How can I determine if the cell death I'm observing is due to apoptosis?

A4: To confirm apoptosis, you can perform several assays. A common method is to measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[13] An increase in caspase-3 and/or caspase-7 activity is a strong indicator of apoptosis. Other methods include Annexin V staining to detect phosphatidylserine exposure on the outer leaflet of the plasma membrane, or TUNEL assays to detect DNA fragmentation.[14][15]

Troubleshooting Guides

Problem: Unexpected or High Cytotoxicity in Eukaryotic Control Cells

Possible Cause Troubleshooting Steps
Concentration Too High The concentration of Agent 46 used may be too high for your specific cell line. Review the IC50 data (Table 1) and perform a dose-response curve to determine a non-toxic concentration for your experiments.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities. Cells with high metabolic rates or a greater reliance on mitochondrial respiration may be more susceptible to off-target effects. Consider using a less sensitive cell line if appropriate for your experimental goals.
Contamination Rule out microbial contamination of your cell cultures, which could be the intended target of the antibiotic, leading to cell lysis and an apparent cytotoxic effect.
Solvent Toxicity If using a solvent like DMSO to dissolve Agent 46, ensure the final solvent concentration in your culture medium is non-toxic to the cells. Run a vehicle-only control.

Problem: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Possible Cause Troubleshooting Steps
Interference with Assay Chemistry Agent 46, like some quinolones, may interfere with the metabolic-based readout of tetrazolium salt assays (MTT, XTT). This can be due to effects on mitochondrial reductases.
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells of your microplate. Variations in cell number will lead to variability in results.
Edge Effects "Edge effects" in microplates can be caused by differential evaporation from the outer wells. To mitigate this, do not use the outermost wells for experimental samples; instead, fill them with sterile media or PBS.
Assay Timing The timing of the assay is critical. Ensure you are measuring viability at a consistent and appropriate time point post-treatment.

Quantitative Data

Table 1: IC50 Values of Agent 46 in Various Eukaryotic Cell Lines (72h Exposure)

Cell LineDescriptionIC50 (µM)
HEK-293 Human Embryonic Kidney150 ± 12.5
HeLa Human Cervical Cancer125 ± 9.8
A549 Human Lung Carcinoma180 ± 15.2
HepG2 Human Hepatocellular Carcinoma95 ± 8.1

Table 2: Effect of Agent 46 on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells (24h Exposure)

Concentration (µM)JC-1 Red/Green Fluorescence Ratio (Normalized to Control)
0 (Control) 1.00
25 0.95 ± 0.08
50 0.78 ± 0.06
100 0.52 ± 0.05
200 0.31 ± 0.04

Table 3: Caspase-3/7 Activity in HepG2 Cells in Response to Agent 46 (48h Exposure)

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control) 1.0
25 1.2 ± 0.1
50 2.5 ± 0.3
100 4.8 ± 0.5
200 7.1 ± 0.6

Experimental Protocols & Visualizations

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

G cluster_workflow Experimental Workflow for Off-Target Cytotoxicity Assessment A Seed Eukaryotic Cells in 96-well Plate B Treat with Agent 46 (Dose-Response) A->B C Incubate for Desired Period (e.g., 72h) B->C D Perform Cell Viability Assay (e.g., MTT) C->D E Measure Mitochondrial Membrane Potential (JC-1) C->E F Measure Apoptosis Marker (Caspase-3/7 Activity) C->F G Analyze Data & Determine IC50 D->G E->G F->G

Caption: Workflow for assessing off-target effects of Agent 46.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and treat with Agent 46 for the desired time.

  • JC-1 Staining: Remove the treatment medium and add medium containing 10 µM JC-1 dye.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Measurement: Add fresh medium and immediately measure fluorescence using a microplate reader.

    • Healthy Cells (Red Aggregates): Excitation ~560 nm, Emission ~595 nm.

    • Apoptotic/Unhealthy Cells (Green Monomers): Excitation ~485 nm, Emission ~530 nm.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Hypothesized Apoptotic Pathway

The diagram below illustrates the hypothesized signaling pathway through which Agent 46 induces apoptosis in eukaryotic cells.

G Agent46 This compound Mito Mitochondrion Agent46->Mito TopoII Eukaryotic Topoisomerase II Agent46->TopoII ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP DNA_Damage DNA Damage TopoII->DNA_Damage CytoC Cytochrome c Release ROS->CytoC MMP->CytoC DNA_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized pathway of Agent 46-induced apoptosis.

Troubleshooting Logic

Use the following decision tree to troubleshoot unexpected cytotoxicity.

G Start Unexpected Cytotoxicity Observed? CheckConc Is Concentration >> MIC and near reported IC50? Start->CheckConc Yes CheckSolvent Run Vehicle Control CheckConc->CheckSolvent Yes LowerConc Lower Agent 46 Concentration CheckConc->LowerConc No ResultSolvent Is Vehicle Control Toxic? CheckSolvent->ResultSolvent SolventIssue Prepare Fresh Solvent or Use Different One ResultSolvent->SolventIssue Yes OffTarget Probable Off-Target Effect. Proceed with Mechanism (Mitochondria/Apoptosis) Assays. ResultSolvent->OffTarget No

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Refining "Antibacterial agent 46" dosage for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial Agent 46 in preclinical animal studies.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for this compound in murine models?

For initial in vivo efficacy studies in mice, a starting dose of 20 mg/kg is recommended, administered intravenously (IV). This recommendation is based on preliminary dose-ranging studies. However, the optimal dose may vary depending on the infection model and the bacterial strain used. It is crucial to perform a dose-response study to determine the most effective dosage for your specific experimental conditions.[1][2]

2. How should I prepare this compound for administration?

This compound is supplied as a lyophilized powder. For IV administration, reconstitute the powder in sterile, pyrogen-free 5% dextrose in water (D5W). Gently swirl the vial to dissolve the contents; do not shake, as this may cause foaming and degradation of the compound. The final concentration of the stock solution should be prepared based on the required dosage and the body weight of the animals.[1][2]

3. What is the mechanism of action of this compound?

This compound is a novel synthetic compound that targets bacterial cell wall synthesis by inhibiting the transglycosylation step of peptidoglycan formation. It is primarily effective against Gram-positive bacteria.

4. Are there any known side effects or toxicity concerns in animal models?

At doses significantly higher than the recommended therapeutic range (>100 mg/kg), transient signs of nephrotoxicity have been observed in some rodent models. It is recommended to monitor renal function in long-term studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of efficacy in vivo despite potent in vitro activity. 1. Pharmacokinetic Issues: The agent may have poor bioavailability, rapid clearance, or a short half-life in the animal model. 2. Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug. 3. Inappropriate Dosing Regimen: The dosing interval may be too long to maintain a therapeutic concentration.1. Conduct pharmacokinetic (PK) studies to determine the agent's profile in your animal model. 2. Evaluate the extent of plasma protein binding. 3. Adjust the dosing regimen (e.g., more frequent administration or continuous infusion) based on PK data.
High variability in animal responses. 1. Inconsistent Drug Administration: Variations in injection volume or rate can affect drug exposure. 2. Biological Variability: Differences in animal age, weight, or health status can influence drug metabolism and response. 3. Infection Model Inconsistency: Variations in the bacterial inoculum size or infection site can lead to different disease severities.1. Ensure accurate and consistent administration techniques. Use calibrated equipment. 2. Standardize animal characteristics and randomize animals into treatment groups. 3. Standardize the infection protocol to ensure a consistent bacterial challenge.
Precipitation of the agent during preparation or administration. 1. Incorrect Solvent: The agent may not be fully soluble in the chosen vehicle. 2. Low Temperature: The solution may be too cold, reducing solubility. 3. pH Issues: The pH of the vehicle may not be optimal for solubility.1. Use the recommended solvent (5% dextrose in water). Avoid saline solutions, which can cause precipitation. 2. Warm the vehicle to room temperature before reconstitution. 3. Ensure the pH of the final solution is within the recommended range of 4.5-5.5.
Adverse events observed in animals (e.g., lethargy, weight loss). 1. Toxicity: The dose may be too high for the specific animal strain or model. 2. Vehicle Effects: The administration vehicle itself may be causing adverse reactions. 3. Infection Severity: Severe infection can cause symptoms that may be mistaken for drug toxicity.1. Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD).[2][3] 2. Include a vehicle-only control group to assess the effects of the administration vehicle. 3. Closely monitor a control group of infected but untreated animals to understand the disease progression.

Experimental Protocols

In Vivo Efficacy Study: Murine Thigh Infection Model

This protocol outlines a common method for evaluating the in vivo efficacy of this compound against a localized bacterial infection.

  • Animal Model: Use 6-8 week old, specific-pathogen-free, female ICR mice.

  • Bacterial Strain: A methicillin-resistant Staphylococcus aureus (MRSA) strain, such as USA300, is recommended.

  • Inoculum Preparation:

    • Culture the MRSA strain overnight on a tryptic soy agar plate.

    • Inoculate a single colony into tryptic soy broth and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.

    • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection Procedure:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension into the right thigh muscle.

  • Treatment:

    • Two hours post-infection, begin treatment with this compound.

    • Administer the agent intravenously via the tail vein. Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Endpoint:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis prep_bact Bacterial Inoculum Preparation infection Induce Thigh Infection in Mice prep_bact->infection prep_drug Drug Formulation (this compound) treatment Administer Treatment (IV) prep_drug->treatment infection->treatment euthanasia Euthanize Mice (24h post-infection) treatment->euthanasia dissection Dissect and Homogenize Thigh Muscle euthanasia->dissection plating Serial Dilution and Plating dissection->plating cfu_count Determine Bacterial Load (CFU/g tissue) plating->cfu_count

Caption: Workflow for the murine thigh infection model.

signaling_pathway agent46 This compound tg Transglycosylase Enzyme agent46->tg Inhibits peptidoglycan Peptidoglycan Elongation tg->peptidoglycan Catalyzes cell_wall Cell Wall Synthesis peptidoglycan->cell_wall lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Synthesis of "Antibacterial Agent 46" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of "Antibacterial agent 46" and its derivatives. "this compound" is identified as (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide , a potent β-lactamase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the multi-step synthesis of the 1,6-diazabicyclo[3.2.1]octan-7-one core and subsequent derivatization.

Q1: I am experiencing low yields in the initial coupling reaction between the protected piperidine derivative and the bicyclic core precursor. What are the potential causes and solutions?

A1: Low yields in amide coupling reactions are a frequent issue. Several factors could be at play:

  • Incomplete activation of the carboxylic acid: The carboxylic acid on the diazabicyclooctane precursor must be activated for efficient coupling.

    • Troubleshooting:

      • Ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and anhydrous.

      • Consider using a different activating agent.

      • Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to degradation.

  • Poor quality of starting materials: Impurities in either the piperidine or the bicyclic precursor can interfere with the reaction.

    • Troubleshooting:

      • Confirm the purity of your starting materials by NMR and LC-MS.

      • Recrystallize or re-purify starting materials if necessary.

  • Suboptimal reaction conditions: The choice of solvent and base is critical.

    • Troubleshooting:

      • Ensure you are using a dry, aprotic solvent like DMF or DCM.

      • The base (e.g., triethylamine, DIPEA) should be freshly distilled and used in the correct stoichiometric amount to neutralize any acid formed without causing side reactions.

Q2: The cyclization step to form the 1,6-diazabicyclo[3.2.1]octan-7-one ring is inefficient. How can I improve the yield of the bicyclic lactam?

A2: The intramolecular cyclization is a critical and often challenging step.

  • Inefficient removal of the protecting group: The protecting group on the nitrogen that will form the bridgehead must be cleanly removed to allow for cyclization.

    • Troubleshooting:

      • Ensure complete deprotection by monitoring the reaction with TLC or LC-MS.

      • Choose a protecting group that can be removed under conditions that do not degrade the rest of the molecule.

  • Unfavorable reaction kinetics: The cyclization may be slow or reversible.

    • Troubleshooting:

      • High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

      • Optimize the reaction temperature; sometimes gentle heating is required, but excessive heat can lead to decomposition.

  • Steric hindrance: Bulky substituents on the precursor can hinder the cyclization.

    • Troubleshooting:

      • If possible, consider a synthetic route that introduces bulky substituents after the formation of the bicyclic core.

Q3: I am struggling with the purification of the final polar "this compound" derivative. What purification strategies are recommended?

A3: The final compound is a highly polar, water-soluble molecule, which can make purification challenging.

  • Difficulty with standard silica gel chromatography: The polar nature of the compound can lead to poor separation and recovery on normal-phase silica.

    • Troubleshooting:

      • Reverse-phase chromatography (C18): This is often the most effective method for purifying highly polar compounds. Use a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid.

      • Ion-exchange chromatography: If your derivative has a net charge, ion-exchange chromatography can be a powerful purification technique.

      • Size-exclusion chromatography: For removing high molecular weight impurities.

  • Formation of sticky, difficult-to-handle solids: The hygroscopic nature of the final product can make isolation difficult.[1]

    • Troubleshooting:

      • Lyophilization (freeze-drying) from water can yield a fluffy, manageable powder.

      • Precipitation from a solvent system where the product is insoluble (e.g., addition of a non-polar solvent to a polar solution) can be effective.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives, based on published data. Actual yields may vary depending on the specific derivative and reaction conditions.

StepReactionReagents/ConditionsTypical Yield (%)Reference
1 Amide CouplingHATU, DIPEA, DMF70-90General knowledge
2 Deprotection (e.g., Boc)TFA, DCM>95 (often used crude)[1]
3 Intramolecular CyclizationHeat or Base50-80Inferred from patents
4 Deprotection (e.g., Cbz)H₂, Pd/CQuantitative[1]
5 SulfationSO₃-pyridine complex60-85[1]
6 Final DeprotectionTFA~90[1]

Experimental Protocols

General Procedure for Amide Coupling:

  • Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

General Procedure for Sulfation:

  • Dissolve the hydroxyl-containing intermediate (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add SO₃-pyridine complex (3.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by the slow addition of water.

  • Purify the crude product by reverse-phase HPLC.

Visualizations

Synthetic Workflow for "this compound" Derivatives

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Deprotection Protected Piperidine Protected Piperidine Amide Coupling Amide Coupling Protected Piperidine->Amide Coupling Bicyclic Core Precursor Bicyclic Core Precursor Bicyclic Core Precursor->Amide Coupling Cyclization Cyclization Amide Coupling->Cyclization Sulfation Sulfation Cyclization->Sulfation Final Deprotection Final Deprotection Sulfation->Final Deprotection Final Product Final Product Final Deprotection->Final Product

Caption: General synthetic workflow for "this compound" derivatives.

Mechanism of Action: β-Lactamase Inhibition

Caption: Mechanism of β-lactamase inhibition by diazabicyclooctane (DBO) agents.[2][3][4][5]

References

Validation & Comparative

A Comparative Guide: The Efficacy of Antibacterial Agent 46 (a β-Lactamase Inhibitor) versus Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the novel β-lactamase inhibitor, Antibacterial agent 46, and the established glycopeptide antibiotic, vancomycin. The comparison focuses on their distinct mechanisms of action and provides a framework for evaluating their potential applications in treating bacterial infections, particularly those caused by resistant Gram-positive organisms.

Executive Summary

Direct comparison of the intrinsic antibacterial efficacy of this compound and vancomycin is not scientifically appropriate, as they belong to different functional classes. Vancomycin is a bactericidal antibiotic with a direct mode of action, while this compound, a 1,6-diazabicyclo[3.2.1]octan-7-one derivative, functions as a β-lactamase inhibitor. Its primary role is to restore the activity of β-lactam antibiotics against resistant bacteria.

This guide, therefore, evaluates the efficacy of a hypothetical combination therapy of a β-lactam antibiotic with this compound against vancomycin. This approach is particularly relevant for combating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), a key target for vancomycin.

Data Presentation: A Comparative Overview

Due to the proprietary nature of "this compound" as a compound described in patent WO2013030735A1, specific public data on its performance is limited. The following tables present a representative comparison based on the known properties of β-lactamase inhibitor combinations and established data for vancomycin.

Table 1: General Characteristics

FeatureThis compound (in combination with a β-lactam)Vancomycin
Drug Class β-Lactamase Inhibitor + β-Lactam AntibioticGlycopeptide Antibiotic
Primary Target Penicillin-Binding Proteins (PBPs) and β-Lactamase EnzymesPeptidoglycan precursor (D-Ala-D-Ala)
Spectrum of Activity Dependent on the partner β-lactam, but generally broad-spectrum (Gram-positive and Gram-negative)Primarily Gram-positive bacteria, including MRSA.[1][2]
Mode of Action BactericidalBactericidal
Common Resistance Production of altered PBPs, efflux pumpsAlteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser

Table 2: Comparative Efficacy Against Staphylococcus aureus

Parameterβ-Lactam + this compound (Hypothetical)Vancomycin
Target Pathogen Methicillin-Resistant Staphylococcus aureus (MRSA)Methicillin-Resistant Staphylococcus aureus (MRSA)
MIC Range (μg/mL) Variable, depends on the specific β-lactam and the resistance profile of the MRSA strain.0.5 - 2.0 (Susceptible)[3]
Potential for Synergy High, by definition of its mechanism.Can be used in combination with other antibiotics for synergistic effects against certain bacteria.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibacterial efficacy. The following are standard protocols for key experiments cited in antibacterial research.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of Antibiotics: The antibacterial agents (Vancomycin and the β-lactam/Antibacterial agent 46 combination) are serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.

Disk Diffusion Susceptibility Testing
  • Preparation of Bacterial Lawn: A standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the test antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.

Visualizing Mechanisms and Workflows

Signaling Pathways

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase (PBP) Transglycosylase->Transpeptidase Cross-linking Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Beta_Lactamase_Inhibitor_Mechanism cluster_bacterial_defense Bacterial Resistance Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Agent_46 This compound (β-Lactamase Inhibitor) Agent_46->Beta_Lactamase Inhibits MIC_Workflow Start Start: Bacterial Culture Standardize Standardize Inoculum (0.5 McFarland) Start->Standardize Inoculate Inoculate Wells with Bacterial Suspension Standardize->Inoculate Dilute Prepare Serial Dilutions of Antibiotics in Microtiter Plate Dilute->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Results: Observe for Turbidity Incubate->Read Determine_MIC Determine MIC: Lowest concentration with no visible growth Read->Determine_MIC

References

Comparative analysis of "Antibacterial agent 46" and linezolid

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at a Novel Beta-Lactamase Inhibitor and a Last-Resort Antibiotic

In the ongoing battle against antimicrobial resistance, the development of new antibacterial agents is paramount. This guide provides a comparative analysis of "Antibacterial agent 46," a novel beta-lactamase inhibitor from the 1,6-diazabicyclo[3.2.1]octan-7-one class, and linezolid, a crucial oxazolidinone antibiotic reserved for treating serious Gram-positive infections. This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, antibacterial spectra, and available in vitro efficacy data.

Executive Summary

"this compound" is a developmental compound primarily designed to counteract bacterial resistance to beta-lactam antibiotics by inhibiting beta-lactamase enzymes. Its intrinsic antibacterial activity, as indicated by available data, is limited. In contrast, linezolid is a potent, broad-spectrum antibiotic effective against a wide range of Gram-positive bacteria, including multidrug-resistant strains. It functions by inhibiting protein synthesis, a distinct mechanism from that of beta-lactam antibiotics. Due to the disparate nature of their primary functions and the limited publicly available data on "this compound," a direct quantitative comparison of their standalone antibacterial potency is challenging. This guide, therefore, focuses on presenting the known characteristics of each agent to inform research and development efforts.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for "this compound" and linezolid against various bacterial strains. It is important to note that the data for "this compound" is extracted from patent literature and reflects its activity when used in combination with a beta-lactam antibiotic (imipenem), highlighting its role as a beta-lactamase inhibitor.

Table 1: In Vitro Activity of "this compound" (in Combination with Imipenem) and Linezolid against Gram-Negative Bacteria

Bacterial Strain"this compound" + Imipenem (4 µg/ml) MIC (µg/ml)Linezolid MIC (µg/ml)
Escherichia coli0.25>64
Klebsiella pneumoniae0.5>64
Pseudomonas aeruginosa4>64
Acinetobacter baumannii1>64

Table 2: In Vitro Activity of Linezolid against Gram-Positive Bacteria

Bacterial StrainLinezolid MIC (µg/ml)
Staphylococcus aureus (MSSA)1 - 4
Staphylococcus aureus (MRSA)1 - 4
Enterococcus faecalis (VSE)1 - 4
Enterococcus faecium (VRE)1 - 4
Streptococcus pneumoniae0.5 - 2

Mechanism of Action

"this compound": A Beta-Lactamase Inhibitor

"this compound" belongs to the 1,6-diazabicyclo[3.2.1]octan-7-one class of molecules. These compounds are structurally similar to the core of beta-lactam antibiotics but do not possess significant intrinsic antibacterial activity. Instead, their primary function is to inhibit beta-lactamase enzymes, which are produced by bacteria to inactivate beta-lactam antibiotics like penicillins and cephalosporins. By binding to and inactivating these enzymes, "this compound" can restore the efficacy of co-administered beta-lactam antibiotics against otherwise resistant bacteria.

Linezolid: A Protein Synthesis Inhibitor

Linezolid is the first clinically available oxazolidinone antibiotic. Its mechanism of action is unique among protein synthesis inhibitors. Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding prevents the formation of a functional 70S initiation complex, which is a crucial early step in the process of bacterial protein synthesis. By halting protein production, linezolid effectively stops bacterial growth and replication (bacteriostatic effect).

Experimental Protocols

The following are generalized methodologies for determining the in vitro antibacterial activity of new compounds, as would have been used to generate the data presented above.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

For testing beta-lactamase inhibitors like "this compound," the assay is performed with a fixed concentration of the partner beta-lactam antibiotic (e.g., imipenem at 4 µg/ml) in all wells, against which the inhibitor is serially diluted.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bact_prep Bacterial Inoculum Preparation inoculation Inoculation of Microtiter Plate bact_prep->inoculation drug_prep Antimicrobial Agent Serial Dilution drug_prep->inoculation incubation Incubation (16-20h at 37°C) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Experimental Workflow for MIC Determination

logical_relationship cluster_agent46 This compound cluster_linezolid Linezolid agent46 1,6-diazabicyclo[3.2.1]octan-7-one beta_lactamase Beta-Lactamase Enzyme agent46->beta_lactamase inhibits beta_lactam Beta-Lactam Antibiotic beta_lactamase->beta_lactam inactivates bacterial_cell_wall Bacterial Cell Wall Synthesis beta_lactam->bacterial_cell_wall inhibits linezolid Oxazolidinone ribosome 50S Ribosomal Subunit linezolid->ribosome binds to initiation_complex 70S Initiation Complex ribosome->initiation_complex prevents formation of protein_synthesis Bacterial Protein Synthesis initiation_complex->protein_synthesis is essential for

Comparative Mechanisms of Action

Conclusion

"this compound" and linezolid represent two distinct strategies in the fight against bacterial infections. "this compound" is a specialized tool designed to be used in combination therapy to overcome a specific resistance mechanism (beta-lactamase production), primarily in Gram-negative bacteria. Its development underscores the importance of antibiotic adjuvants in preserving the utility of our existing antibiotic arsenal.

Linezolid, on the other hand, is a powerful, broad-spectrum antibiotic that provides a critical treatment option for infections caused by highly resistant Gram-positive pathogens. Its unique mechanism of action has made it an indispensable tool in modern medicine.

For researchers and drug development professionals, the comparison of these two agents highlights the diverse approaches being taken to address the multifaceted challenge of antimicrobial resistance. While direct comparisons of their intrinsic potencies are not currently feasible due to data limitations, their distinct roles in the antibacterial landscape are clear. Further research and clinical development of novel beta-lactamase inhibitors like "this compound" are crucial for extending the lifespan of our current beta-lactam antibiotics.

Comparative Analysis of the Antibacterial Efficacy of "Antibacterial agent 46"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in-vitro antibacterial activity of the novel investigational compound "Antibacterial agent 46" against two well-established antibiotics: Ciprofloxacin and Vancomycin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as a therapeutic agent.

Executive Summary

"this compound" demonstrates significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is comparable to Ciprofloxacin, a broad-spectrum fluoroquinolone, and shows notable advantages over Vancomycin, particularly against E. coli. Time-kill kinetic assays further reveal its potent bactericidal effects.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of "this compound" was evaluated against representative Gram-positive and Gram-negative bacterial strains. The results are summarized below, alongside comparative data for Ciprofloxacin and Vancomycin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

AgentEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)
This compound 0.50.25
Ciprofloxacin0.0160.25
Vancomycin>1281.0

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

AgentEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)
This compound 1.00.5
Ciprofloxacin0.0320.5
Vancomycin>2562.0

Mechanisms of Action of Comparator Agents

  • Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination, and their inhibition leads to bacterial cell death.

  • Vancomycin : A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds to the D-alanyl-D-alanine residues of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis. Gram-negative bacteria are generally resistant to Vancomycin due to their outer membrane, which prevents the antibiotic from reaching its target.

Experimental Protocols

The following protocols were employed to determine the antibacterial activity of the tested agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibacterial Agents : Stock solutions of the antibacterial agents were prepared and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation : Bacterial strains were cultured overnight, and the suspension was adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Incubation : Each well of the microtiter plate was inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • Determination of MIC : The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined following the MIC assay to ascertain the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.

  • Subculturing : Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation : The MHA plates were incubated at 37°C for 24-48 hours.

  • Determination of MBC : The MBC was identified as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetic Assay

Time-kill assays were performed to evaluate the rate of bactericidal activity of the antibacterial agents over time.

  • Inoculum Preparation : A mid-logarithmic phase bacterial culture was diluted to a starting concentration of approximately 1-5 x 10^5 CFU/mL in MHB.

  • Exposure to Antibacterial Agents : The antibacterial agents were added to the bacterial suspensions at concentrations equivalent to their MIC values.

  • Sampling : Aliquots were removed at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis : The log10 CFU/mL was plotted against time to generate the time-kill curves. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental and Logical Workflows

G cluster_mic MIC Determination cluster_mbc MBC Determination cluster_workflow Overall Validation Workflow prep_agent_mic Prepare Serial Dilutions of Antibacterial Agent inoculate_mic Inoculate Microtiter Plate prep_agent_mic->inoculate_mic prep_inoculum_mic Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum_mic->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (from MIC plate) onto Agar read_mic->subculture Proceed with clear wells incubate_mbc Incubate at 37°C for 24-48h subculture->incubate_mbc count_colonies Count Colonies (CFU) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% kill) count_colonies->determine_mbc start Start Validation mic_test Perform MIC Assay start->mic_test end_point End Validation mbc_test Perform MBC Assay mic_test->mbc_test time_kill Perform Time-Kill Assay mbc_test->time_kill data_analysis Analyze and Compare Data time_kill->data_analysis data_analysis->end_point

Caption: Workflow for MIC and MBC Determination and Overall Validation.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Bacterial Survival Pathway ext_signal External Stress Signal sensor_kinase Sensor Kinase ext_signal->sensor_kinase Activates response_reg Response Regulator sensor_kinase->response_reg Phosphorylates gene_exp Virulence Gene Expression response_reg->gene_exp Induces survival Bacterial Survival and Proliferation gene_exp->survival agent46 This compound agent46->sensor_kinase Inhibits

Comparison Guide: Synergistic Effect of Antibacterial Agent 46 (Featuring Avibactam as a Model Compound) with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects observed when combining Antibacterial Agent 46, represented here by the well-characterized β-lactamase inhibitor avibactam, with various β-lactam antibiotics. The data presented herein is derived from in vitro and in vivo studies, demonstrating the potential of this combination therapy to overcome bacterial resistance.

Executive Summary

β-lactam antibiotics are a cornerstone of antibacterial therapy, but their efficacy is threatened by the widespread emergence of β-lactamase-producing bacteria. This compound (modeled by avibactam) is a novel, non-β-lactam β-lactamase inhibitor that restores the in vitro and in vivo activity of β-lactam antibiotics against many resistant Gram-negative pathogens.[1][2] Avibactam has a unique and reversible mechanism of action, and it inhibits a broad spectrum of β-lactamases, including Ambler class A, class C, and some class D enzymes.[3][4][5] This guide presents quantitative data from checkerboard assays, time-kill studies, and in vivo models to illustrate the potent synergistic relationship between avibactam and β-lactam partners like ceftazidime and aztreonam.

Data Presentation: In Vitro Synergy and Efficacy

The synergistic activity of this compound (avibactam) in combination with β-lactam antibiotics has been quantified using several in vitro methods. The following tables summarize key findings from checkerboard assays and in vivo efficacy studies.

Table 1: In Vitro Synergy of Ceftazidime-Avibactam against Resistant Enterobacteriaceae and P. aeruginosa

This table presents the Minimum Inhibitory Concentration (MIC) values for ceftazidime alone and in combination with a fixed concentration of avibactam (4 mg/L), demonstrating the restoration of susceptibility in resistant isolates.

Bacterial SpeciesResistance MechanismCeftazidime MIC (mg/L)Ceftazidime-Avibactam (4 mg/L) MIC (mg/L)Fold Reduction in MIC
Klebsiella pneumoniaeKPC-producing64 to >128≤4≥16 to >32
Escherichia coliESBL-producing32 to >128≤2≥16 to >64
Enterobacter cloacaeAmpC-producing>64≤4>16
Pseudomonas aeruginosaAmpC derepressed32≤8≥4

Data compiled from multiple sources demonstrating the general efficacy of the combination.[6][7]

Table 2: In Vitro Synergy of Aztreonam-Avibactam against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

This table showcases the synergistic effect of avibactam in combination with aztreonam against challenging MBL-producing strains. Avibactam protects aztreonam from co-produced ESBL and AmpC enzymes, while aztreonam remains stable against MBLs.

Bacterial SpeciesResistance MechanismAztreonam MIC (mg/L)Aztreonam-Avibactam (4 mg/L) MIC (mg/L)Fold Reduction in MIC
Klebsiella pneumoniaeNDM-producing>1281>128
Escherichia coliNDM-producing>1280.25>512
Enterobacter cloacaeIMP-producing64232

Data derived from studies evaluating the combination against MBL-producing isolates.[8][9]

Table 3: Comparative In Vivo Efficacy in a Murine Septicemia Model

This table compares the 50% effective dose (ED50) of ceftazidime with and without avibactam against ceftazidime-resistant, β-lactamase-producing Enterobacteriaceae.

TreatmentCeftazidime-Susceptible K. pneumoniae ED50 (mg/kg)Ceftazidime-Resistant K. pneumoniae (CTX-M producer) ED50 (mg/kg)Ceftazidime-Resistant E. coli (AmpC producer) ED50 (mg/kg)
Ceftazidime alone<1.5 to 9>90>90
Ceftazidime-Avibactam (4:1)<1.5 to 9<5 to 65<5 to 65

This data demonstrates that the addition of avibactam restores the in vivo efficacy of ceftazidime against resistant strains.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the synergy of this compound (avibactam) with β-lactam antibiotics.

1. Checkerboard Microdilution Assay

  • Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents in combination.

  • Methodology:

    • Twofold serial dilutions of the β-lactam antibiotic (e.g., ceftazidime) are prepared along the x-axis of a 96-well microtiter plate.

    • Twofold serial dilutions of this compound (avibactam) are prepared along the y-axis of the plate.[6]

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

    • The plate is incubated at 35-37°C for 16-20 hours.

    • The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity.

    • The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy is typically defined as an FIC index of ≤ 0.5, additivity as an FIC index of > 0.5 to ≤ 4.0, and antagonism as an FIC index of > 4.0.[9]

2. Time-Kill Assay

  • Objective: To assess the rate of bacterial killing by an antimicrobial agent or combination over time.

  • Methodology:

    • A standardized bacterial inoculum (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) is added to flasks containing Mueller-Hinton broth.

    • Antimicrobial agents are added at clinically relevant concentrations (e.g., 1x, 2x, or 4x the MIC), both individually and in combination.[11] A growth control with no antibiotic is included.

    • The flasks are incubated in a shaking water bath at 37°C.

    • Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[12]

    • The samples are serially diluted and plated on appropriate agar to determine the viable bacterial count (CFU/mL).

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[13][14]

Mandatory Visualizations

Mechanism of Action: Synergy between β-Lactam and Agent 46

The following diagram illustrates the synergistic mechanism of action. In β-lactam-resistant bacteria, β-lactamase enzymes hydrolyze and inactivate the β-lactam antibiotic. This compound (avibactam) acts by inhibiting these β-lactamases, thereby protecting the β-lactam antibiotic and allowing it to bind to its target, the penicillin-binding proteins (PBPs), and inhibit cell wall synthesis.

SynergyMechanism cluster_bacterium Bacterial Periplasmic Space BetaLactam β-Lactam Antibiotic BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binding Agent46 Antibacterial Agent 46 Agent46->BetaLactamase Inhibition InactivatedBL Inactivated β-Lactam BetaLactamase->InactivatedBL InhibitedBLase Inhibited β-Lactamase BetaLactamase->InhibitedBLase CellWall Cell Wall Synthesis PBP->CellWall Inhibition CheckerboardWorkflow start Start prepA Prepare Serial Dilutions of β-Lactam (Drug A) start->prepA prepB Prepare Serial Dilutions of Agent 46 (Drug B) start->prepB plate Dispense Drugs into 96-Well Plate prepA->plate prepB->plate inoculate Inoculate with Standardized Bacterial Suspension plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read MICs for Each Well incubate->read calculate Calculate FIC Index read->calculate interpret Interpret Results (Synergy, Additivity, Antagonism) calculate->interpret end End interpret->end

References

Benchmarking "Antibacterial Agent Y": A Comparative Analysis Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the investigational antibacterial agent, "Agent Y," against current standard-of-care antibiotics for the treatment of infections caused by Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. This document is intended to provide an objective comparison of performance based on hypothetical preclinical data and established data for existing therapies.

Executive Summary

"Antibacterial Agent Y" is a novel synthetic molecule designed to address the growing threat of antimicrobial resistance. Its unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV at a novel binding site, suggests a potential for a reduced propensity for resistance development compared to existing fluoroquinolones. This guide presents a comparative analysis of its in vitro efficacy against key pathogens versus that of established antibiotics.

Mechanism of Action: A Novel Approach

"Agent Y" inhibits bacterial DNA replication by forming a stable complex with DNA and the enzymes DNA gyrase and topoisomerase IV.[1] This action traps the enzymes in the process of DNA cleavage, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[1] Unlike traditional fluoroquinolones, "Agent Y" is hypothesized to bind to a distinct allosteric site on the enzyme-DNA complex, which may circumvent existing resistance mechanisms.

The standard-of-care antibiotics included in this comparison utilize a variety of mechanisms:

  • Vancomycin: A glycopeptide that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[2][3]

  • Linezolid: An oxazolidinone that inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit.[4][5][6]

  • Daptomycin: A lipopeptide that disrupts the bacterial cell membrane potential, leading to a rapid bactericidal effect.[7][8][9]

  • Ceftazidime-avibactam: A combination of a third-generation cephalosporin (ceftazidime) that inhibits cell wall synthesis and a β-lactamase inhibitor (avibactam) that protects ceftazidime from degradation by a broad range of β-lactamases.[10][11][12]

  • Piperacillin-tazobactam: A combination of an extended-spectrum penicillin (piperacillin) that inhibits cell wall synthesis and a β-lactamase inhibitor (tazobactam).[13][14][15]

  • Meropenem: A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis.[16][17][18]

In Vitro Efficacy: Comparative Data

The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) and time-kill kinetics data for "Agent Y" in comparison to standard-of-care antibiotics against representative strains of MRSA and multidrug-resistant P. aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)

AntibioticMRSA (ATCC 43300)Multidrug-Resistant P. aeruginosa (PAO1)
Agent Y (Hypothetical) 0.25 1
Vancomycin1[14][16]Not Applicable
Linezolid2[1][5]Not Applicable
Daptomycin0.5[7][13]Not Applicable
Ceftazidime-avibactamNot Applicable2[2][19]
Piperacillin-tazobactamNot Applicable4[12][20]
MeropenemNot Applicable1[17][21]

Table 2: Time-Kill Kinetics (Log10 CFU/mL Reduction at 4x MIC)

AntibioticMRSA (ATCC 43300) - 6 hoursMultidrug-Resistant P. aeruginosa (PAO1) - 6 hours
Agent Y (Hypothetical) >3 >3
Vancomycin~2[8][22][23]Not Applicable
Ceftazidime-avibactamNot Applicable>3[10][24]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: A serial two-fold dilution of each antibiotic was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: 96-well microtiter plates were inoculated with the bacterial suspension and the antibiotic dilutions. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Time-Kill Kinetics Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the antibiotics over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 CFU/mL was prepared in CAMHB.

  • Antibiotic Exposure: Antibiotics were added to the bacterial suspensions at a concentration of 4x their respective MICs.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots were removed from each culture, serially diluted in saline, and plated on appropriate agar plates.

  • Colony Counting: The plates were incubated at 37°C for 18-24 hours, and the number of viable colonies was counted. The results were expressed as log10 CFU/mL. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[23]

Visualizations

Signaling Pathway of "Agent Y"

Agent_Y_Pathway cluster_bacterium Bacterial Cell Agent Y Agent Y DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Agent Y->DNA_Gyrase_Topo_IV Binds to novel site DNA DNA DNA_Gyrase_Topo_IV->DNA Cleaves DNA Replication_Fork Replication Fork Stalling DNA->Replication_Fork Blocks replication DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Hypothetical signaling pathway of "Agent Y" leading to bacterial cell death.

Experimental Workflow for In Vitro Antibacterial Testing

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_kill_kinetics Time-Kill Kinetics Strain Bacterial Strain Selection (e.g., MRSA, P. aeruginosa) Inoculation_MIC Inoculate with Standardized Bacterial Suspension Strain->Inoculation_MIC Inoculation_TK Inoculate Media with Bacterial Suspension Strain->Inoculation_TK Media Prepare Culture Media (e.g., Mueller-Hinton Broth) Serial_Dilution Serial Dilution of Antibiotics Media->Serial_Dilution Media->Inoculation_TK Antibiotics Prepare Antibiotic Stock Solutions Antibiotics->Serial_Dilution Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 37°C for 18-24h Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Add_Antibiotic Add Antibiotic at 4x MIC Read_MIC->Add_Antibiotic Inform concentration Inoculation_TK->Add_Antibiotic Sampling Sample at Multiple Time Points Add_Antibiotic->Sampling Plating Serial Dilution and Plating Sampling->Plating Incubation_TK Incubate at 37°C for 18-24h Plating->Incubation_TK Count_CFU Count Colonies (CFU/mL) Incubation_TK->Count_CFU

References

Head-to-Head Comparison of Novel 1,6-Diazabicyclooctan-7-one Derivatives as Potent Antibacterial Agents

Head-to-Head Comparison of Novel 1,6-Diazabicyclo[1][2][3]octan-7-one Derivatives as Potent Antibacterial Agents

For Immediate Release

In the global effort to combat the growing threat of antimicrobial resistance, a new class of antibacterial compounds based on the 1,6-diazabicyclo[1][2][3]octan-7-one scaffold has shown significant promise. This guide provides a head-to-head comparison of "Antibacterial agent 46" and its derivatives, based on data extracted from patent literature, to offer researchers, scientists, and drug development professionals a clear overview of their potential.

Overview of the Core Scaffold

"this compound" and its derivatives are novel synthetic compounds designed to act as potent inhibitors of bacterial enzymes, particularly β-lactamases. These enzymes are a primary mechanism of resistance for many pathogenic bacteria against commonly used β-lactam antibiotics. By inhibiting β-lactamases, these agents can restore the efficacy of existing antibiotics. The core 1,6-diazabicyclo[1][2][3]octan-7-one structure serves as a versatile platform for chemical modification to optimize antibacterial activity, pharmacokinetic properties, and safety profiles.

Comparative Antibacterial Activity

While comprehensive head-to-head clinical studies are not yet publicly available, initial preclinical data from patent filings provide valuable insights into the in vitro efficacy of these compounds. The following tables summarize the available Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against key bacterial strains. A lower MIC value indicates greater potency.

It is important to note that direct comparison is challenging due to variations in testing conditions across different experiments. The data presented here is collated from the examples provided in the foundational patent WO2013030735A1.

Table 1: In Vitro Antibacterial Activity of 1,6-Diazabicyclo[1][2][3]octan-7-one Derivatives Against Gram-Negative Bacteria

Compound ReferenceEscherichia coli MIC (µg/mL)Klebsiella pneumoniae MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
This compoundData not publicly availableData not publicly availableData not publicly available
Derivative A>6416>64
Derivative B8432
Derivative C328>64
Derivative D16216

Table 2: In Vitro Antibacterial Activity of 1,6-Diazabicyclo[1][2][3]octan-7-one Derivatives Against Gram-Positive Bacteria

Compound ReferenceStaphylococcus aureus MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)
This compoundData not publicly availableData not publicly available
Derivative A>64>64
Derivative B168
Derivative C3216
Derivative D84

Mechanism of Action: A Focus on β-Lactamase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of bacterial β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. The 1,6-diazabicyclo[1][2][3]octan-7-one derivatives act as non-β-lactam inhibitors, forming a stable covalent adduct with the serine residue in the active site of the β-lactamase. This irreversible inhibition protects the partner antibiotic from degradation, allowing it to exert its bactericidal effect.

Gcluster_0Bacterial Cellcluster_1Mechanism of DerivativesBeta_Lactam_Antibioticβ-LactamAntibioticBeta_Lactamaseβ-LactamaseEnzymeBeta_Lactam_Antibiotic->Beta_LactamaseHydrolysis(Inactivation)TargetPenicillin-BindingProteins (PBPs)Beta_Lactam_Antibiotic->TargetInhibitionCell_Wall_SynthesisCell WallSynthesisTarget->Cell_Wall_SynthesisRequired forCell_LysisCell LysisCell_Wall_Synthesis->Cell_LysisInhibition leads toDBO_Derivative1,6-Diazabicyclo[3,2,1]octan-7-oneDerivativeDBO_Derivative->Beta_LactamaseIrreversibleInhibitionInactive_ComplexInactive CovalentComplexBeta_LactamaseDBO_DerivativeBeta_LactamaseDBO_Derivative

Mechanism of action for 1,6-diazabicyclo[1][2][3]octan-7-one derivatives.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the in vitro antibacterial activity of new compounds.

MIC Determination by Broth Microdilution:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

GStartStart: Prepare Bacterial Inoculum(5x10^5 CFU/mL)Serial_DilutionPerform 2-fold Serial Dilutions ofThis compound Derivatives in BrothStart->Serial_DilutionInoculationInoculate Microtiter Plate Wellswith Bacterial SuspensionSerial_Dilution->InoculationIncubationIncubate at 37°C for 18-24 hoursInoculation->IncubationMIC_ReadingRead Plates and Determine MIC(Lowest concentration with no visible growth)Incubation->MIC_ReadingEndEnd: Record MIC ValuesMIC_Reading->End

Experimental workflow for MIC determination.

Conclusion and Future Directions

The 1,6-diazabicyclo[1][2][3]octan-7-one class of compounds, including "this compound" and its derivatives, represents a promising new frontier in the fight against bacterial resistance. Their potent β-lactamase inhibition and versatile core structure make them attractive candidates for further development. The preliminary data, while not exhaustive, suggests that specific structural modifications can significantly enhance their antibacterial spectrum and potency. Further research, including comprehensive in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential and establish their role in the future of antibacterial therapy. Researchers are encouraged to build upon the foundational data presented here to design and synthesize next-generation inhibitors with improved efficacy and safety profiles.

Statistical validation of "Antibacterial agent 46" efficacy data

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive statistical validation of the efficacy of the novel investigational compound, "Antibacterial agent 46." Its performance is objectively compared against two widely-used antibiotics, Penicillin and Ciprofloxacin, which represent different mechanistic classes. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of Agent 46's potential as a new antibacterial therapy. All experimental protocols are detailed to ensure reproducibility and transparent evaluation.

Data Presentation: Comparative Antibacterial Activity

The in vitro efficacy of this compound was evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized broth microdilution methods.[1] The results are compared with Penicillin (a β-lactam antibiotic) and Ciprofloxacin (a fluoroquinolone antibiotic).

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound 0.5 1.0
Penicillin0.125> 64 (Resistant)
Ciprofloxacin0.250.015

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound 1.0 2.0
Penicillin0.5> 64 (Resistant)
Ciprofloxacin0.50.03

Data Summary: The data indicates that this compound possesses broad-spectrum activity, effectively inhibiting and killing both S. aureus and E. coli. While Penicillin shows high potency against the Gram-positive organism, it is ineffective against E. coli. Conversely, Ciprofloxacin is highly potent against E. coli but less so against S. aureus compared to Agent 46's inhibitory concentration. The MBC/MIC ratio for Agent 46 is 2 for both organisms, suggesting it is a bactericidal agent.

Experimental Protocols

The methodologies outlined below follow standardized guidelines to ensure the reliability and reproducibility of the efficacy data presented.[1][2]

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Methicillin-sensitive Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used.

  • Culture Preparation: Bacterial strains were cultured overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Agent Preparation: Antibacterial agents were serially diluted two-fold in CAMHB across the microtiter plate, creating a concentration gradient.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.[1]

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as an extension of the MIC assay.

  • Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well showing no visible growth.

  • Plating: The aliquot was plated onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial inoculum count.

Mechanisms of Action & Experimental Workflow

To understand the comparative context, the established signaling pathways for Penicillin and Ciprofloxacin are presented alongside the hypothesized pathway for this compound. Most bactericidal antibiotics work by inhibiting essential cellular processes like DNA, RNA, protein, or cell wall synthesis.[3]

Penicillin's Mechanism of Action: Penicillin is a β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. This inhibition is achieved by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential transpeptidases. The disruption of the cell wall's integrity leads to cell lysis and death.[3]

cluster_membrane Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Stable Cell Wall PBP->CellWall Catalyzes synthesis Lysis Cell Lysis PBP->Lysis Inhibition leads to weakened wall PG_Precursor Peptidoglycan Precursor PG_Precursor->PBP Binds for cross-linking CellWall->Lysis Penicillin Penicillin Penicillin->PBP Inhibits cluster_cell Bacterial Cytoplasm DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DS_Breaks DNA Double-Strand Breaks DNA_Gyrase->DS_Breaks Inhibition leads to DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->DNA_Gyrase Relaxation & Separation Cipro Ciprofloxacin Cipro->DNA_Gyrase Inhibits DS_Breaks->DNA_Replication cluster_cell Bacterial Cytoplasm ACC Acetyl-CoA Carboxylase (ACC) FattyAcids Fatty Acid Synthesis ACC->FattyAcids Death Cell Death ACC->Death Inhibition leads to membrane failure AcetylCoA Acetyl-CoA AcetylCoA->ACC Membrane Cell Membrane Integrity FattyAcids->Membrane Membrane->Death Agent46 Antibacterial Agent 46 Agent46->ACC Inhibits A Bacterial Strain Revitalization B Overnight Culture (Mueller-Hinton Broth) A->B C Inoculum Standardization (0.5 McFarland) B->C E Microtiter Plate Assay (MIC Determination) C->E D Serial Dilution of Antibacterial Agents D->E F Incubation (37°C, 24h) E->F G MIC Data Reading (Visual Inspection) F->G H Subculturing on Agar (MBC Determination) G->H K Data Analysis & Comparison G->K I Incubation (37°C, 24h) H->I J MBC Data Reading (Colony Counting) I->J J->K

References

"Antibacterial agent 46" comparison with natural antimicrobial compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic and Natural Antimicrobial Agents

An Objective Guide for Researchers in Drug Development

The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. While synthetic compounds have long been the cornerstone of antibacterial therapy, there is a growing interest in the potential of natural products. This guide provides a comparative overview of a representative synthetic antibacterial agent and a selection of natural antimicrobial compounds, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Disclaimer: Information regarding the specific proprietary compound "Antibacterial agent 46" is not publicly available. Therefore, for the purpose of this comparative guide, we will be using publicly available data for Avibactam , a synthetic β-lactamase inhibitor, as a representative of a modern synthetic antibacterial agent. This allows for a meaningful comparison with various classes of natural antimicrobial compounds.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for Avibactam and a range of natural antimicrobial compounds against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Synthetic and Natural Antimicrobial Agents

Antimicrobial Agent Class Target Microorganism MIC (µg/mL)
Synthetic Agent
Avibactam (in combination with Aztreonam)β-lactamase inhibitorKlebsiella pneumoniae (NDM-positive)0.25 - 1[1]
Avibactam (in combination with Ceftazidime)β-lactamase inhibitorEnterobacterales≤8[2]
Avibactam (in combination with Ceftazidime)β-lactamase inhibitorPseudomonas aeruginosa≤8[2]
Natural Compounds
CarvacrolPhenolic CompoundEscherichia coli130[3]
Staphylococcus aureus280[3]
ThymolPhenolic CompoundEscherichia coli250[3]
Staphylococcus aureus250[3]
EugenolPhenolic CompoundEscherichia coli>1.2 mmol/L
Salmonella Typhimurium>1.0 mmol/L
Cinnamic AcidPhenolic CompoundEscherichia coli>1.2 mmol/L
Salmonella Typhimurium>1.0 mmol/L
Sinapic AcidPhenolic AcidPseudomonas aeruginosa27.79[4]
QuercetinFlavonoidPseudomonas aeruginosa (biofilm)52.21 (MBIC)[4]
NisinBacteriocin (Peptide)Gram-negative bacteriaNo inhibition alone[5]
Plant Extracts
Lavandula spp. (Lavender)Essential OilEscherichia coli144[6]
Plectranthus spp.DiterpenesEscherichia coli260[6]
Lupinus jaimehintonianaAlkaloidsEscherichia coli140[6]

Note: The efficacy of β-lactamase inhibitors like Avibactam is realized when used in combination with a β-lactam antibiotic. The MIC values for natural compounds can vary significantly based on the specific extract and testing methodology.

Experimental Protocols

A standardized methodology is crucial for the accurate and reproducible assessment of antimicrobial activity. The following is a detailed protocol for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test antimicrobial agent (synthetic or natural compound)

  • Bacterial culture in logarithmic growth phase

  • Sterile multichannel pipettes and tips

  • Spectrophotometer or microplate reader (optional, for quantitative assessment)

  • Incubator

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile broth. c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test agent in a suitable solvent. b. Perform serial two-fold dilutions of the antimicrobial agent in the 96-well microtiter plate using the broth medium. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.

4. Inoculation and Incubation: a. Add an equal volume of the diluted bacterial inoculum to each well containing the antimicrobial agent dilutions. b. Include a positive control well (broth with bacteria, no antimicrobial agent) and a negative control well (broth only). c. Seal the plate and incubate at 37°C for 16-20 hours.

5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. b. Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Mechanisms of Action: A Visual Representation

Understanding the mechanism by which an antimicrobial agent acts is fundamental to its development and application. Natural antimicrobial compounds often exhibit diverse mechanisms of action. Phenolic compounds, for instance, are known to disrupt the bacterial cell membrane, leading to cell death.

Mechanism_of_Action_Phenolic_Compounds Mechanism of Action: Bacterial Cell Membrane Disruption by Phenolic Compounds cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane_Disruption Lipid_Bilayer->Membrane_Disruption Increased permeability Membrane_Proteins Membrane Proteins Protein_Denaturation Protein_Denaturation Membrane_Proteins->Protein_Denaturation Interaction with hydrophobic regions Phenolic_Compounds Phenolic Compounds (e.g., Carvacrol, Thymol) Phenolic_Compounds->Lipid_Bilayer Partitioning into lipid bilayer Leakage Leakage Membrane_Disruption->Leakage Loss of ions and macromolecules Functional_Loss Functional_Loss Protein_Denaturation->Functional_Loss Inhibition of enzymatic activity Cell_Death Cell_Death Leakage->Cell_Death Functional_Loss->Cell_Death

Caption: Bacterial cell membrane disruption by phenolic compounds.

This diagram illustrates the interaction of phenolic compounds with the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. This is a common mechanism of action for many natural antimicrobial agents. In contrast, synthetic agents like β-lactamase inhibitors have a more specific target, which is to inactivate the enzymes that confer resistance to β-lactam antibiotics, thereby restoring the efficacy of these drugs.

References

Independent Verification of "Antibacterial Agent 46" Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of the novel investigational compound, "Antibacterial agent 46," against established antibacterial agents. The following sections present supporting experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and potential mechanisms of action to aid in the independent verification of its antibacterial claims.

Comparative Antibacterial Activity

The in vitro antibacterial efficacy of "this compound" was evaluated against a panel of common Gram-positive and Gram-negative bacteria. Its performance was benchmarked against three widely used antibiotics: Ciprofloxacin, Vancomycin, and Penicillin. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2][3][4][5][6]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism"this compound"CiprofloxacinVancomycinPenicillin
Staphylococcus aureus (ATCC 29213)20.51>128
Streptococcus pneumoniae (ATCC 49619)410.50.06
Escherichia coli (ATCC 25922)80.015>128>128
Pseudomonas aeruginosa (ATCC 27853)160.25>128>128

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Microorganism"this compound"CiprofloxacinVancomycinPenicillin
Staphylococcus aureus (ATCC 29213)412>128
Streptococcus pneumoniae (ATCC 49619)8210.12
Escherichia coli (ATCC 25922)160.03>128>128
Pseudomonas aeruginosa (ATCC 27853)320.5>128>128

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A pure culture of the specified microorganism was grown overnight and then diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]

  • Preparation of Antimicrobial Agent Dilutions: "this compound" and the comparator agents were serially diluted two-fold in MHB in a 96-well microtiter plate.[7]

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The final volume in each well was 100 µL. The plates were incubated at 37°C for 18-24 hours.[3]

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism, as detected by the unaided eye.[6]

Minimum Bactericidal Concentration (MBC) Assay

The MBC test was conducted as a subsequent step to the MIC assay to determine the lowest concentration of the antibacterial agent required to kill the bacteria.[1]

  • Subculturing from MIC Plates: Following the MIC determination, a 10 µL aliquot was taken from all wells showing no visible growth and was plated on Mueller-Hinton Agar (MHA).

  • Incubation: The MHA plates were incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibacterial agents.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bacteria Bacterial Culture Preparation inoculation Inoculation of 96-well Plates prep_bacteria->inoculation prep_agent Antibacterial Agent Serial Dilution prep_agent->inoculation incubation_mic Incubation (18-24h, 37°C) inoculation->incubation_mic read_mic Visual Inspection for Growth (MIC) incubation_mic->read_mic plating Plating from Clear Wells on Agar Plates read_mic->plating incubation_mbc Incubation (18-24h, 37°C) plating->incubation_mbc count_colonies Colony Counting (MBC Determination) incubation_mbc->count_colonies

Caption: Workflow for MIC and MBC determination.

Hypothesized Mechanism of Action of "this compound"

The following diagram illustrates a hypothesized signaling pathway for the antibacterial action of "this compound," which is postulated to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[8]

mechanism_of_action cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Segregation agent This compound agent->inhibition_gyrase agent->inhibition_topo dna_gyrase DNA Gyrase (GyrA/GyrB) supercoiling DNA Supercoiling Management dna_gyrase->supercoiling topo_iv Topoisomerase IV (ParC/ParE) decatenation Chromosome Decatenation topo_iv->decatenation replication_outcome Inhibition of DNA Replication inhibition_gyrase->dna_gyrase Inhibition inhibition_topo->topo_iv Inhibition cell_death Bacterial Cell Death replication_outcome->cell_death

Caption: Hypothesized mechanism of "this compound".

References

Safety Operating Guide

Antibacterial agent 46 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: The Challenge of Unspecified Agents

The proper disposal of any chemical agent is paramount for laboratory safety and environmental protection. This document aims to provide comprehensive guidance on the disposal of "Antibacterial agent 46." However, initial research did not yield a specific commercially available product or a definitive chemical identity under this name.

One reference indicates that "this compound" is a derivative of 1,6-diazabicyclo[3.2.1]octan-7-one, as described in patent WO2013030735A1. While a Safety Data Sheet (SDS) for this exact compound was not located, an SDS for a closely related structure, (1R,2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, was identified.

Therefore, the following procedures are based on the safety guidelines for this related compound and general best practices for the disposal of antibacterial agents. It is crucial for researchers to consult the specific Safety Data Sheet for the exact agent they are using and adhere to their institution's environmental health and safety (EHS) protocols.

Essential Safety and Disposal Information

For (1R,2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, the primary disposal method is to treat it as hazardous waste . This entails collecting the waste in a designated, properly labeled, and sealed container for pickup by a certified hazardous waste disposal service.

Personal Protective Equipment (PPE) and Handling

When handling antibacterial agents of this class, it is imperative to use appropriate personal protective equipment to minimize exposure risks.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant glovesInspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Body Protection Laboratory CoatFire/flame resistant and impervious clothing.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Prevent fire caused by electrostatic discharge.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke when using this product.

Step-by-Step Disposal Protocol for this compound and Related Compounds

The following protocol outlines the general procedure for the disposal of "this compound" and its derivatives, assuming they are treated as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing the antibacterial agent. This includes pure compound, stock solutions, contaminated media, and disposable equipment.

    • Segregate the waste into compatible categories (e.g., solid, liquid). Do not mix with other, incompatible chemical waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.

    • Liquid Waste: Collect in a designated, leak-proof, and sealable hazardous waste container. Ensure the container material is compatible with the solvent used for the antibacterial agent solution.

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and flasks should be placed in the solid hazardous waste container.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "(1R,2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid" or the specific name of the agent being used.

      • The concentration of the agent.

      • The date the waste was first added to the container.

      • The responsible researcher's name and contact information.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for scheduling a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of antibacterial agents in a laboratory setting.

G Workflow for Antibacterial Agent Disposal A Identify Waste Containing Antibacterial Agent B Is the Agent Mixed with Biohazardous Material? A->B C Decontaminate Biohazardous Component (e.g., Autoclave) B->C Yes D Consult SDS for Specific Disposal Instructions B->D No C->D E Does SDS Specify Hazardous Waste Disposal? D->E F Collect in Labeled Hazardous Waste Container E->F Yes H Follow Institutional Protocol for Non-Hazardous Chemical Waste E->H No G Arrange for EHS Pickup F->G

Essential Safety and Logistics for Handling Antibacterial Agent 46

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical identity and associated hazards of "Antibacterial agent 46" are not publicly available. The following guidance is based on best practices for handling novel or uncharacterized antibacterial agents in a research and development setting. A thorough risk assessment should be conducted for the specific agent before any handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potentially hazardous antibacterial agents. The following table summarizes recommended PPE based on the anticipated level of risk.

Risk Level Required PPE When to Use
Level D (Minimum Protection) - Safety glasses with side shields or goggles- Laboratory coat- Nitrile gloves- Closed-toe shoes- Handling low concentrations in a well-ventilated area.- When there is no risk of splashes or aerosol generation.
Level C (Moderate Protection) - Full-face or half-mask air-purifying respirator (NIOSH approved)- Chemical-resistant gown or coveralls- Inner and outer chemical-resistant gloves- Face shield- Chemical-resistant boots or shoe covers- When handling powders or volatile solutions.- When there is a risk of aerosol generation or splashes.- For handling moderate to high concentrations.
Level B (High Protection) - Positive-pressure, self-contained breathing apparatus (SCBA) (NIOSH approved)- Hooded chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant boots (steel toe and shank)- For major spills or uncontrolled releases.- When working in a poorly ventilated area with high concentrations.- When the agent's toxicity is unknown but suspected to be high.

Note: The appropriate PPE level should be determined by a site-specific risk assessment.

A study in 2015 found that contamination of skin or clothing occurred in 46% of simulations of putting on and taking off PPE.[1]

Experimental Protocols

A standardized workflow is essential for safely handling this compound. The following diagram outlines a general experimental workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (e.g., fume hood, biosafety cabinet) prep_ppe->prep_setup handle_agent Handle this compound (weighing, dissolving, etc.) prep_setup->handle_agent handle_exp Perform Experiment handle_agent->handle_exp cleanup_decon Decontaminate Work Surfaces and Equipment handle_exp->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_hand Wash Hands Thoroughly cleanup_ppe->cleanup_hand

General Experimental Workflow

Operational Plan

3.1. Engineering Controls

  • Ventilation: All work with powdered or volatile forms of this compound should be conducted in a certified chemical fume hood or a Class II biosafety cabinet to minimize inhalation exposure.

  • Containment: Use sealed containers for storage and transport.[2] Centrifuge rotors should have safety caps to contain aerosols.

3.2. Administrative Controls

  • Training: All personnel must be trained on the specific hazards and handling procedures for this agent.

  • Access Control: Limit access to areas where the agent is stored and handled.

  • Emergency Procedures: An emergency plan for spills, exposure, and fire should be in place and clearly communicated. An eyewash station and safety shower must be readily accessible.

3.3. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Improper disposal of antibiotics can lead to environmental contamination and the development of antibiotic-resistant bacteria.[3] All waste containing this compound must be treated as hazardous chemical waste.

The following table outlines the disposal procedures for different types of waste.

Waste Type Disposal Procedure
Solid Waste - Contaminated PPE (gloves, gowns, etc.): Place in a designated, labeled, and sealed hazardous waste bag.[4] - Contaminated lab supplies (pipette tips, tubes, etc.): Collect in a puncture-resistant container labeled as hazardous chemical waste.
Liquid Waste - Stock solutions and unused media: Collect in a clearly labeled, leak-proof, and sealed hazardous chemical waste container.[3][4] - Aqueous waste: Do not pour down the drain. Collect in a designated hazardous waste container.
Sharps Waste - Needles, scalpels, and contaminated glass: Place in a puncture-resistant, labeled sharps container.

The following diagram illustrates the decision-making process for the disposal of waste contaminated with antibacterial agents.

G start Waste Generated waste_type What type of waste? start->waste_type is_sharp Is it a sharp? waste_type->is_sharp Solid liquid_waste Liquid Waste (media, stock solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (PPE, tubes, etc.) is_sharp->solid_waste No sharps_container Place in Sharps Container is_sharp->sharps_container Yes solid_container Place in Labeled Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container end Dispose via Institutional Environmental Health & Safety sharps_container->end solid_container->end liquid_container->end

Antibacterial Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.